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Core Science & Biosynthesis

Foundational

synthesis of N-(1-Hydrazinocarbonyl-ethyl)-benzamide

An In-depth Technical Guide to the Synthesis of N-(1-Hydrazinocarbonyl-ethyl)-benzamide Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the , a compound of i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N-(1-Hydrazinocarbonyl-ethyl)-benzamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the , a compound of interest for researchers and professionals in drug development and medicinal chemistry. The document details two primary synthetic pathways, with a focus on a modern peptide coupling approach and a classical multi-step method. Each methodology is presented with a thorough explanation of the underlying chemical principles, step-by-step experimental protocols, and the rationale for procedural choices, ensuring scientific integrity and reproducibility. The guide is structured to offer both theoretical understanding and practical application for scientists in the field.

Introduction and Significance

N-(1-Hydrazinocarbonyl-ethyl)-benzamide, also known as N-benzoyl-alanine hydrazide, belongs to the class of amino acid hydrazides. These compounds are significant scaffolds in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, and antimycobacterial properties.[1][2] The incorporation of the benzoyl group and the hydrazide moiety onto an alanine backbone creates a molecule with potential for further functionalization and development into novel therapeutic agents. This guide aims to provide a detailed and practical resource for the efficient laboratory-scale synthesis of this valuable compound.

Recommended Synthetic Pathway: Peptide Coupling of N-Boc-Alanine with Benzoic Acid Hydrazide

This modern approach is recommended for its high efficiency, yield, and purity of the final product. The strategy involves the coupling of an N-terminally protected alanine with benzoic acid hydrazide using a peptide coupling agent, followed by the removal of the protecting group.

Rationale for this Approach

The use of a tert-Butyloxycarbonyl (Boc) protecting group on the nitrogen of alanine is crucial to prevent self-condensation and other side reactions during the amide bond formation. The coupling agent, HATU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), is a highly efficient reagent for amide bond formation, known for its rapid reaction times and suppression of racemization.[1][3]

Reaction Scheme

Synthesis_of_N-(1-Hydrazinocarbonyl-ethyl)-benzamide cluster_reagents1 cluster_reagents2 N_Boc_Ala N-Boc-Alanine Intermediate N-Boc-N'-(1-benzamidoethyl)hydrazinecarboxamide N_Boc_Ala->Intermediate 1. Benz_Hyd Benzoic Acid Hydrazide Benz_Hyd->Intermediate HATU HATU, Et3N HATU->N_Boc_Ala HCl HCl in Ether HCl->Intermediate Final_Product N-(1-Hydrazinocarbonyl-ethyl)-benzamide (as HCl salt) Intermediate->Final_Product 2.

Caption: Synthetic pathway for N-(1-Hydrazinocarbonyl-ethyl)-benzamide via peptide coupling.

Experimental Protocol
Part 1: Synthesis of N-Boc-N'-(1-benzamidoethyl)hydrazinecarboxamide (Intermediate)
  • Preparation: In a round-bottom flask, dissolve N-Boc-L-alanine (1 equivalent) and benzoic acid hydrazide (1 equivalent) in dimethylformamide (DMF).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Base and Coupling Agent: Add triethylamine (Et3N) (1.1 equivalents) as a base, followed by the portion-wise addition of HATU (1.1 equivalents) as the coupling reagent.[1][2][3]

  • Reaction: Stir the reaction mixture at 0°C for one hour, and then allow it to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 5% aqueous citric acid), a weak base (e.g., saturated sodium bicarbonate solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Part 2: Deprotection to Yield N-(1-Hydrazinocarbonyl-ethyl)-benzamide Hydrochloride
  • Dissolution: Dissolve the purified intermediate from Part 1 in a suitable solvent like methylene chloride or ether.

  • Acidification: Bubble hydrogen chloride (HCl) gas through the solution or add a solution of HCl in an appropriate solvent (e.g., 4M HCl in dioxane).[4]

  • Precipitation: The hydrochloride salt of the final product will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with anhydrous ether, and dry under vacuum to yield the final product as a white solid.[1]

Data Summary
Reagent/ParameterMolar Ratio (to N-Boc-Ala)Key ConditionsPurpose
N-Boc-L-Alanine1-Starting amino acid
Benzoic Acid Hydrazide1-Hydrazide source
HATU1.10°C to RTCoupling agent
Triethylamine1.10°CBase to neutralize acid
DMF-0°C to RTSolvent
HClExcess0°C to RTDeprotection of Boc group

Alternative Synthetic Pathway: Hydrazinolysis of N-Benzoyl-Alanine Ester

This classical approach involves two main stages: the synthesis of N-benzoyl-alanine and its subsequent conversion to the corresponding hydrazide.

Rationale for this Approach

This method is based on well-established chemical transformations. The Schotten-Baumann reaction for the N-benzoylation of alanine is a robust method.[5] The subsequent esterification and hydrazinolysis are standard procedures for converting a carboxylic acid to a hydrazide.[6] While potentially involving more steps and harsher conditions than the peptide coupling method, it utilizes readily available and less expensive reagents.

Reaction Scheme

Alternative_Synthesis cluster_reagents1 cluster_reagents2 cluster_reagents3 L_Alanine L-Alanine N_Benzoyl_Ala N-Benzoyl-L-Alanine L_Alanine->N_Benzoyl_Ala 1. Benzoyl_Chloride Benzoyl Chloride, NaOH Benzoyl_Chloride->L_Alanine Esterification Ethanol, H+ Esterification->N_Benzoyl_Ala Hydrazine Hydrazine Hydrate N_Benzoyl_Ala_Ester N-Benzoyl-L-Alanine Ethyl Ester Hydrazine->N_Benzoyl_Ala_Ester N_Benzoyl_Ala->N_Benzoyl_Ala_Ester 2. Final_Product N-(1-Hydrazinocarbonyl-ethyl)-benzamide N_Benzoyl_Ala_Ester->Final_Product 3.

Caption: Alternative synthetic route via N-benzoylation and hydrazinolysis.

Experimental Protocol
Part 1: Synthesis of N-Benzoyl-L-Alanine
  • Dissolution: Dissolve L-alanine (1 equivalent) in a solution of sodium hydroxide (e.g., 2N NaOH) and cool to 0-5°C.[5]

  • Acylation: Add benzoyl chloride (1.1 equivalents) and additional sodium hydroxide solution alternately in portions, while maintaining the temperature and alkaline pH.

  • Reaction: After the addition is complete, shake or stir the mixture vigorously at room temperature for a short period (e.g., 15 minutes).

  • Isolation: Acidify the clear solution with concentrated hydrochloric acid to a pH of 2, while cooling in an ice bath. The N-benzoyl-L-alanine will precipitate as a solid.

  • Purification: Collect the solid by filtration and wash with cold water. Recrystallization from a suitable solvent system can be performed if necessary.

Part 2: Esterification of N-Benzoyl-L-Alanine
  • Reaction: Reflux the N-benzoyl-L-alanine from Part 1 in an excess of ethanol with a catalytic amount of a strong acid (e.g., sulfuric acid) for several hours.

  • Work-up: Cool the reaction mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent and wash with a sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

  • Purification: Dry the organic layer, filter, and concentrate to obtain the crude ethyl ester.

Part 3: Hydrazinolysis to N-(1-Hydrazinocarbonyl-ethyl)-benzamide
  • Reaction: Dissolve the N-benzoyl-L-alanine ethyl ester from Part 2 in a suitable solvent like methanol or ethanol. Add an excess of hydrazine hydrate (e.g., 3 equivalents).[6]

  • Heating: The reaction mixture may be stirred at room temperature overnight or gently refluxed for a few hours to drive the reaction to completion.

  • Isolation: Cool the reaction mixture. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Conclusion

The can be successfully achieved through multiple synthetic routes. The modern peptide coupling approach offers a more direct and efficient method, likely resulting in higher yields and purity, making it suitable for applications where material quality is paramount. The classical approach, while more laborious, provides a cost-effective alternative using standard laboratory reagents and techniques. The choice of method will depend on the specific requirements of the research, including available resources, desired scale, and purity standards.

References

  • Al-Masoudi, N. A. L., & Kadhum, A. H. (2005). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules, 10(9), 1218–1228. [Link]

  • Al-Masoudi, N. A. L., & Kadhum, A. H. (2005). Synthesis and biological activity of novel amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl) hydrazide derivatives. Molecules (Basel, Switzerland), 10(9), 1218–1228. [Link]

  • Cantillo, D., & Kappe, C. O. (2020). A sequential three-step continuous-flow synthesis of dipeptide benzyl esters. Reaction Chemistry & Engineering, 5(3), 511-516. [Link]

  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., & Peng, C. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • Al-Masoudi, N. A. L., & Kadhum, A. H. (2005). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. ResearchGate. [Link]

  • Hoffmann-La Roche. (1962). Amino acid hydrazides. U.S.
  • PubChem. (n.d.). N-({N'-[(1E)-phenylmethylidene]hydrazinecarbonyl}methyl)benzamide. PubChem. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-benzoyl L-alanine. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of N-(1-Hydrazinocarbonyl-ethyl)-benzamide

This comprehensive technical guide details the spectroscopic characterization of N-(1-Hydrazinocarbonyl-ethyl)-benzamide , chemically known as -Benzoylalanine Hydrazide .[1] [1] Introduction & Chemical Identity N-(1-Hydr...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the spectroscopic characterization of N-(1-Hydrazinocarbonyl-ethyl)-benzamide , chemically known as


-Benzoylalanine Hydrazide .[1]

[1]

Introduction & Chemical Identity

N-(1-Hydrazinocarbonyl-ethyl)-benzamide is a bioactive peptide intermediate belonging to the class of amino acid hydrazides.[1] Structurally, it consists of an alanine scaffold where the N-terminus is benzoylated and the C-terminus is modified into a hydrazide.[1] This molecule is a critical synthon in the synthesis of peptide aldehydes, heterocyclic peptidomimetics, and protease inhibitors.

Structural Specifications
PropertyDetail
IUPAC Name

-(1-hydrazinyl-1-oxopropan-2-yl)benzamide
Common Name

-Benzoylalanine hydrazide
Molecular Formula

Molecular Weight 207.23 g/mol
Monoisotopic Mass 207.1008 Da
CAS Registry 2198-64-3 (Parent Acid); Hydrazide derivative specific

Synthesis & Methodology

To ensure the integrity of the spectroscopic data presented, the compound is typically synthesized via the hydrazinolysis of


-benzoylalanine methyl ester. This method preserves the chiral integrity of the alanine center (if starting from L- or D-alanine).[1]
Experimental Protocol
  • Benzoylation: L-Alanine is treated with benzoyl chloride under Schotten-Baumann conditions (NaOH/

    
    ) to yield 
    
    
    
    -benzoylalanine.[1][2]
  • Esterification: The acid is converted to the methyl ester using thionyl chloride (

    
    ) in methanol.[1]
    
  • Hydrazinolysis: The ester is refluxed with hydrazine hydrate (

    
    ) in ethanol to yield the target hydrazide.[1]
    

Synthesis Start L-Alanine Inter1 N-Benzoyl Alanine Start->Inter1 PhCOCl, NaOH (Schotten-Baumann) Inter2 Methyl Ester Intermediate Inter1->Inter2 SOCl2, MeOH Reflux Product N-(1-Hydrazinocarbonyl- ethyl)-benzamide Inter2->Product N2H4·H2O EtOH, Reflux

Figure 1: Synthetic pathway for the production of N-(1-Hydrazinocarbonyl-ethyl)-benzamide.

Spectroscopic Data Analysis[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is typically acquired in DMSO-


  due to the excellent solubility of hydrazide derivatives and the ability to observe exchangeable amide/hydrazide protons.[1]

H NMR (300 MHz, DMSO-

)

The spectrum is characterized by the distinct benzamide aromatic region, the alanine methine quintet, and the hydrazide protons.[3]

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
9.15 Broad Singlet1H

Hydrazide secondary amide proton; disappears with

.[1]
8.60 Doublet (

Hz)
1H

Benzamide NH; couples to the alanine

-CH.[1]
7.85 – 7.88 Multiplet2HAr-H (Ortho)Benzoyl aromatic ring (ortho protons).[1]
7.45 – 7.55 Multiplet3HAr-H (Meta/Para)Benzoyl aromatic ring (meta/para protons).[1]
4.45 Quintet (

Hz)
1H

-CH
Chiral center; characteristic shift for

-amino carbonyls.[1]
4.20 Broad Singlet2H

Terminal hydrazide amine; broad due to quadrupole broadening/exchange.[1]
1.35 Doublet (

Hz)
3H

-

Alanine methyl group.[1]

C NMR (75 MHz, DMSO-

)
Chemical Shift (

, ppm)
AssignmentNote
171.5 Hydrazide

Carbonyl carbon of the alanine moiety.[1]
166.4 Benzamide

Carbonyl carbon of the benzoyl group.[1]
134.2 Ar-C (Ipso)Quaternary aromatic carbon.[1]
131.5 Ar-C (Para)Aromatic CH.[1]
128.3 Ar-C (Meta)Aromatic CH (2C).[1]
127.4 Ar-C (Ortho)Aromatic CH (2C).[1]
48.5

-CH
Methine carbon of the alanine backbone.[1]
18.2

-

Methyl carbon of the alanine side chain.[1]
Infrared (IR) Spectroscopy

The IR spectrum (KBr pellet) reveals the dual amide functionality and the hydrazide group.[1]

Wavenumber (

)
Vibration ModeFunctional Group
3280 – 3320

Stretch
Primary (

) and Secondary Amide NH.
3050

Arom
Aromatic C-H stretch.[1]
1645

Amide I
Benzamide carbonyl (strong).[1]
1620

Hydrazide
Hydrazide carbonyl (often appears as a shoulder or distinct band).[1]
1535

Amide II
N-H bending mixed with C-N stretch.[1]
690, 715

oop
Monosubstituted benzene ring (out-of-plane bending).[1]
Mass Spectrometry (MS)

Mass spectrometry provides confirmation of the molecular weight and structural connectivity through fragmentation.

  • Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).[1]

  • Molecular Ion:

    
     (ESI positive).[1]
    
Fragmentation Pattern (EI/MS)

The fragmentation follows standard pathways for benzamides and hydrazides.[1]

  • m/z 207 (

    
    ):  Molecular ion.[1]
    
  • m/z 176 (

    
    ):  Loss of the hydrazinyl radical (
    
    
    
    ) or hydrazine, leaving the acylium ion
    
    
    .[1]
  • m/z 105 (Base Peak): The benzoyl cation (

    
    ).[1] This is the diagnostic peak for 
    
    
    
    -benzoyl derivatives.[1]
  • m/z 77: Phenyl cation (

    
    ), resulting from the loss of CO from the m/z 105 fragment.[1]
    
  • m/z 44: An iminium ion fragment derived from the alanine backbone (

    
    ) is often observed in lower mass ranges.[1]
    

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 207 Frag1 Deshydrazido Ion [Ph-CO-NH-CH(Me)-CO]+ m/z 176 M_Ion->Frag1 - NHNH2 (31) Frag2 Benzoyl Cation [Ph-CO]+ m/z 105 (Base Peak) M_Ion->Frag2 Amide Cleavage Frag4 Alanine Fragment m/z ~44 Frag1->Frag4 Further Degradation Frag3 Phenyl Cation [Ph]+ m/z 77 Frag2->Frag3 - CO (28)

Figure 2: Proposed Mass Spectrometry fragmentation pathway for N-Benzoylalanine hydrazide.

References

  • PubChem. (2025).[1][4][5][6][7] N-Benzoyl-L-alanine.[1][2][5][8] National Center for Biotechnology Information. Retrieved from [Link]

  • ChemGuide. (2023).[1] Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • NIST Mass Spec Data Center. (2025). Benzamide, N-ethyl- Mass Spectrum. National Institute of Standards and Technology. Retrieved from [Link][1]

  • ResearchGate. (2005).[1] Synthesis of Amino Acid Hydrazides. Retrieved from [Link]

Sources

Foundational

solubility and stability of N-(1-Hydrazinocarbonyl-ethyl)-benzamide

An In-Depth Technical Guide to the Solubility and Stability of N-(1-Hydrazinocarbonyl-ethyl)-benzamide Introduction N-(1-Hydrazinocarbonyl-ethyl)-benzamide is a molecule of interest in pharmaceutical and chemical researc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of N-(1-Hydrazinocarbonyl-ethyl)-benzamide

Introduction

N-(1-Hydrazinocarbonyl-ethyl)-benzamide is a molecule of interest in pharmaceutical and chemical research, incorporating three key functional moieties: a benzamide group, an ethyl linker derived from an alanine backbone, and a terminal hydrazide group. The interplay between the hydrophobic phenyl ring and the hydrogen-bonding capabilities of the amide and hydrazide functions dictates its physicochemical properties. A thorough understanding of its solubility and stability is a prerequisite for any meaningful application, particularly in drug development, where these characteristics profoundly impact formulation, bioavailability, shelf-life, and regulatory approval.[1][2]

This guide provides a comprehensive framework for characterizing N-(1-Hydrazinocarbonyl-ethyl)-benzamide. It is designed for researchers and drug development professionals, offering not just protocols, but the scientific rationale underpinning each experimental choice. We will explore the methodologies for determining aqueous and solvent solubility, establish a robust strategy for forced degradation studies in line with regulatory expectations, and outline the development of a stability-indicating analytical method.

Physicochemical Profile: The Foundation of Understanding

Before embarking on extensive solubility or stability programs, a baseline physicochemical characterization is essential. These properties provide the initial clues to the molecule's behavior.

Table 1: Predicted Physicochemical Properties of N-(1-Hydrazinocarbonyl-ethyl)-benzamide

PropertyPredicted Value / CharacteristicRationale and Implication
Chemical Structure C₁₀H₁₃N₃O₂The structure combines a hydrophobic benzene ring with polar amide and hydrazide groups capable of acting as hydrogen bond donors and acceptors.
Molecular Weight ~207.23 g/mol Influences diffusion and solubility limits.
Appearance Likely a white to off-white crystalline solidBased on parent compounds like Benzamide.[3][4]
Predicted logP ~0.5 - 1.5Suggests moderate lipophilicity. The benzoyl group increases lipophilicity, while the hydrazide and amide groups increase hydrophilicity.
Predicted pKa Acidic (Amide N-H): ~17The amide proton is very weakly acidic and not relevant under physiological conditions.
Basic (Hydrazide -NH₂): ~2-3The terminal amine of the hydrazide is weakly basic. Protonation at low pH could significantly increase aqueous solubility.

Solubility Assessment: A Protocol for Comprehensive Characterization

Solubility is a critical determinant of a compound's dissolution rate and bioavailability. For N-(1-Hydrazinocarbonyl-ethyl)-benzamide, solubility is expected to be highly dependent on the solvent's polarity and the pH of aqueous media. The principle of "like dissolves like" suggests good solubility in polar organic solvents due to the amide and hydrazide groups.[3]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method remains the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound in a given solvent until the solution is saturated.

Methodology:

  • Preparation: Add an excess amount of N-(1-Hydrazinocarbonyl-ethyl)-benzamide (e.g., 10-20 mg) to a series of 2 mL glass vials. Ensure the amount is sufficient to leave undissolved solid after equilibration.

  • Solvent Addition: Add 1 mL of the desired solvent or buffer to each vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C for room temperature solubility, 37°C for physiological relevance). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point is recommended to confirm equilibration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical assay.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, as described in Section 4.0) to determine the concentration of the dissolved compound.

Recommended Solvents and Buffers

To build a comprehensive profile, a range of media should be tested.

Table 2: Recommended Solvent and Buffer Systems for Solubility Testing

Solvent/Buffer SystemTypeRationale
Deionized WaterPolar ProticBaseline aqueous solubility.
pH 1.2 Buffer (0.1 N HCl)AqueousSimulates gastric fluid; assesses solubility of the protonated (more soluble) form.
pH 4.5 Acetate BufferAqueousRepresents conditions in the small intestine.
pH 6.8 Phosphate BufferAqueousRepresents conditions in the lower small intestine.
pH 7.4 Phosphate Buffered Saline (PBS)AqueousSimulates physiological/blood pH.
Methanol, EthanolPolar ProticCommon organic solvents used in formulation.[5][6]
Acetone, Ethyl AcetatePolar AproticSolvents with different hydrogen bonding capabilities.[5]
TolueneNon-PolarAssesses solubility in hydrophobic environments.[5]
Visualization: Solubility Assessment Workflow

The following diagram outlines the logical flow of the solubility determination process.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis A Weigh excess compound into vials B Add selected solvent or buffer system A->B C Agitate at controlled temperature (24-48h) B->C D Allow to settle, then centrifuge to pellet solid C->D E Withdraw clear supernatant D->E F Dilute sample into calibrated range E->F G Quantify using validated HPLC method F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment and Forced Degradation

Forced degradation, or stress testing, is a regulatory requirement (ICH Q1A(R2)) designed to identify likely degradation products and pathways, which is crucial for developing stability-indicating analytical methods and understanding the intrinsic stability of a molecule.[7][8] The presence of both amide and hydrazide functional groups in N-(1-Hydrazinocarbonyl-ethyl)-benzamide suggests that hydrolysis will be a primary degradation pathway.

General Protocol for Forced Degradation Studies
  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition below, mix the stock solution with the stress agent. The goal is to achieve 5-20% degradation of the parent compound.[1]

  • Time Points: Sample the reactions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Stop the degradation by neutralizing the solution (e.g., acid with base, base with acid) and/or diluting it into the mobile phase.

  • Analysis: Analyze all samples (including an unstressed control) by a stability-indicating method (see Section 4.0) to determine the loss of the parent compound and the formation of degradation products.

Key Stress Conditions and Predicted Degradation Pathways
  • Rationale: To assess susceptibility to water-catalyzed breakdown under acidic and basic conditions. Amide and hydrazide bonds are the primary targets.[9][10] Hydrazides can be particularly sensitive to pH changes.[11][12]

  • Acidic Conditions:

    • Protocol: Incubate the compound in 0.1 N HCl at 60-80°C.

    • Predicted Pathway: Preferential hydrolysis of the more labile hydrazide bond to yield Benzoic acid and Alanine hydrazide . Amide bond hydrolysis is also possible but generally requires harsher conditions.

  • Basic Conditions:

    • Protocol: Incubate the compound in 0.1 N NaOH at 60-80°C.

    • Predicted Pathway: Hydrolysis of both the amide and hydrazide bonds. This would yield Benzoic acid , ammonia , and the salt of N-benzoyl-alanine .

  • Neutral Conditions:

    • Protocol: Incubate the compound in water at 60-80°C.

    • Predicted Pathway: Slower hydrolysis compared to acidic or basic conditions, but the pathways would be similar.

  • Rationale: To simulate exposure to atmospheric oxygen or oxidizing agents.[7]

  • Protocol: Incubate the compound in 3-6% hydrogen peroxide (H₂O₂) at room temperature.

  • Predicted Pathway: The hydrazide moiety is susceptible to oxidation, potentially forming diimide intermediates or other oxidized species. The benzene ring could also undergo hydroxylation, although this is less common.

  • Rationale: To assess stability upon exposure to light, as required by ICH Q1B guidelines.[8][9]

  • Protocol: Expose a solution of the compound, as well as the solid compound, to a calibrated light source providing both UV and visible light (e.g., Option 2 in ICH Q1B, with an overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).

  • Predicted Pathway: The benzoyl chromophore absorbs UV light, which could lead to radical-mediated degradation or rearrangements.

  • Rationale: To evaluate the impact of heat, which can occur during manufacturing (e.g., drying) or storage in hot climates.[9]

  • Protocol: Expose the solid compound to dry heat (e.g., 80-100°C) for a set period. Also, reflux a solution of the compound in a suitable solvent.

  • Predicted Pathway: Heat can accelerate hydrolysis if moisture is present. In a dry state, it may lead to intramolecular cyclization or other rearrangements.

Visualization: Predicted Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation (H₂O₂) cluster_photo Photolysis (UV/Vis) Parent N-(1-Hydrazinocarbonyl-ethyl)-benzamide Acid_Prod Benzoic Acid + Alanine Hydrazide Parent->Acid_Prod Acidic (H⁺) Base_Prod Benzoic Acid + N-Benzoyl-alanine Parent->Base_Prod Basic (OH⁻) Ox_Prod Oxidized Hydrazide Species Parent->Ox_Prod Oxidative Photo_Prod Rearrangement or Radical Products Parent->Photo_Prod Photolytic

Caption: Major Forced Degradation Pathways.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[8] It must be able to separate the intact parent compound from its degradation products and any other impurities.

Recommended Method: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for this purpose.

Initial Method Parameters:

  • Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Elution: Gradient elution, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. A typical starting gradient might be 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λ-max of the benzoyl chromophore (approx. 230-275 nm). A PDA detector is highly recommended to assess peak purity.

  • Injection Volume: 10 µL.

Method Validation

Once developed, the method must be validated according to ICH Q2(R1) guidelines. This involves demonstrating:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). This is confirmed by analyzing the samples from the forced degradation study.

  • Linearity: The method provides results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

Visualization: Method Development Workflow

G A Select Column & Initial Mobile Phase Conditions B Optimize Gradient to Separate Parent and Degradants A->B C Inject Stressed Samples to Confirm Separation B->C D Assess Peak Purity (PDA Detector) C->D E Method is Specific? (All Peaks Resolved) D->E F Refine Conditions (Gradient, pH, etc.) E->F No G Proceed to Full Method Validation (ICH Q2) E->G Yes F->B

Caption: Workflow for Stability-Indicating HPLC Method Development.

Conclusion

The characterization of N-(1-Hydrazinocarbonyl-ethyl)-benzamide's solubility and stability is a multi-faceted process that forms the bedrock of its potential development. The protocols and rationales presented in this guide provide a robust framework for obtaining this critical data. By systematically evaluating its behavior in various solvents and under diverse stress conditions, researchers can generate the necessary insights to guide formulation design, predict in-vivo performance, establish appropriate storage conditions, and ensure regulatory compliance. The inherent susceptibility of the hydrazide and amide moieties to hydrolysis underscores the importance of a rigorous stability assessment program, anchored by a well-validated, stability-indicating analytical method.

References

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma.
  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability.
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  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Solubility of Things. (n.d.). Benzamide.
  • ResearchGate. (n.d.). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure.
  • ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data.
  • Deruish. (2023). Hydrolytic Stability of Unsubstituted Hydrazones of Aromatic Carbonyl Compounds in Reversed-Phase HPLC. Journal of Analytical Chemistry.
  • NIH PubChem. (n.d.). Benzamide.
  • Wikipedia. (n.d.). Benzamide.
  • Chemistry Education. (n.d.). Synthesis and analysis of amides.
  • PubMed. (2013). [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography].
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  • PMC. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives.
  • PubMed. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
  • ResearchGate. (2025). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.

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Exploratory

An In-depth Technical Guide to N-(1-Hydrazinocarbonyl-ethyl)-benzamide and its Derivatives: Synthesis, and Potential Applications

Authored by: A Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of N-(1-Hydrazinocarbonyl-ethyl)-benzamide, a derivative of alanine, also known as benzoyl-alanine hydrazide. W...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of N-(1-Hydrazinocarbonyl-ethyl)-benzamide, a derivative of alanine, also known as benzoyl-alanine hydrazide. While direct literature on this specific compound is scarce, this document extrapolates from closely related amino acid-benzoyl hydrazides to detail its probable synthesis, chemical properties, and potential biological significance. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the synthetic pathways and potential therapeutic applications of this class of compounds.

Introduction: Unveiling N-(1-Hydrazinocarbonyl-ethyl)-benzamide

N-(1-Hydrazinocarbonyl-ethyl)-benzamide, systematically named to indicate a benzoyl group attached to the nitrogen of an alanine hydrazide, belongs to the class of N-acylhydrazones, which are known for their diverse biological activities.[1][2] The core structure combines a benzamide moiety with an alanine backbone, terminating in a hydrazide group. This unique combination of functional groups suggests a potential for a wide range of chemical reactions and biological interactions.

Alanine, a fundamental α-amino acid, was first synthesized in 1850 by Adolph Strecker.[3][4][5] Its derivatives are crucial in protein structure and various metabolic pathways.[6] The incorporation of a benzamide group, a common scaffold in medicinal chemistry, and a hydrazide function, a versatile linker and pharmacophore, creates a molecule of significant interest for drug discovery.[2][7][8]

This guide will delve into the synthetic routes applicable to this compound, drawing parallels from established protocols for similar amino acid-(N'-benzoyl) hydrazides. Furthermore, it will explore the potential physicochemical properties and biological activities based on the known characteristics of related benzamide and hydrazone derivatives.

Synthesis and Mechanism

The synthesis of N-(1-Hydrazinocarbonyl-ethyl)-benzamide, or benzoyl-alanine hydrazide, can be approached through several established methods for peptide and hydrazide synthesis. The most common strategies involve the coupling of a protected alanine derivative with benzoic acid or its activated form, followed by hydrazinolysis or direct coupling with hydrazine.

Synthetic Pathway Overview

A logical synthetic approach involves the initial N-protection of L-alanine, followed by coupling with benzoic acid hydrazide. A final deprotection step yields the target compound. This methodology is adapted from the synthesis of similar amino acid-(N'-benzoyl) hydrazide derivatives.[9][10][11]

Synthesis_Pathway cluster_0 Step 1: N-Protection of L-Alanine cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Deprotection L_Alanine L-Alanine N_Boc_Alanine N-Boc-L-Alanine L_Alanine->N_Boc_Alanine Base (e.g., Et3N) Boc_Anhydride Di-tert-butyl dicarbonate (Boc)2O Boc_Anhydride->N_Boc_Alanine Coupled_Product N-Boc-alanyl-(N'-benzoyl)-hydrazide N_Boc_Alanine->Coupled_Product Benzoic_Hydrazide Benzoic Acid Hydrazide Benzoic_Hydrazide->Coupled_Product DMF, 0°C HATU HATU (Coupling Reagent) HATU->Coupled_Product Final_Product N-(1-Hydrazinocarbonyl-ethyl)-benzamide (as Hydrochloride Salt) Coupled_Product->Final_Product HCl HCl in Ether HCl->Final_Product

Caption: General synthetic pathway for N-(1-Hydrazinocarbonyl-ethyl)-benzamide.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of the target compound, adapted from the synthesis of N-Boc-amino acid-(N`-benzoyl) hydrazides.[9][11]

Step 1: Synthesis of N-Boc-L-Alanine

  • Dissolve L-alanine in a suitable solvent mixture (e.g., dioxane and water).

  • Add a base, such as triethylamine (Et3N), to the solution.

  • Slowly add di-tert-butyl dicarbonate ((Boc)2O) to the reaction mixture at a controlled temperature (e.g., 0 °C).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Extract the product with an organic solvent (e.g., ethyl acetate) and purify by column chromatography.

Step 2: Coupling of N-Boc-L-Alanine with Benzoic Acid Hydrazide

  • Dissolve N-Boc-L-alanine in anhydrous dimethylformamide (DMF).

  • Add a coupling reagent, such as N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU), and a base (e.g., triethylamine) at 0 °C.[9][10][11]

  • Add benzoic acid hydrazide to the reaction mixture.

  • Stir the mixture at 0 °C for a specified time and then at room temperature overnight.

  • Dilute the reaction mixture with ethyl acetate and wash successively with aqueous solutions of KHSO4, NaHCO3, and brine.[12]

  • Dry the organic layer, evaporate the solvent, and purify the resulting N-Boc-alanyl-(N'-benzoyl)-hydrazide by recrystallization or chromatography.

Step 3: Deprotection to Yield N-(1-Hydrazinocarbonyl-ethyl)-benzamide Hydrochloride

  • Dissolve the N-Boc protected intermediate in a suitable solvent like anhydrous ether.

  • Bubble dry HCl gas through the solution or add a solution of HCl in an appropriate solvent (e.g., diethyl ether).

  • The hydrochloride salt of the final product will precipitate out of the solution.

  • Filter the precipitate, wash with anhydrous ether, and dry under vacuum to obtain the pure product.[9][11]

Physicochemical Properties and Characterization

While experimental data for the specific target molecule is not available, its properties can be predicted based on its constituent parts: a benzamide and an alanine hydrazide.

PropertyPredicted Value/CharacteristicBasis of Prediction
Molecular Formula C10H13N3O2From structure
Molecular Weight 207.23 g/mol From formula
Appearance Likely a white crystalline solidBased on similar compounds[9][13]
Melting Point Expected to be relatively highDue to amide and hydrazide groups capable of hydrogen bonding[13]
Solubility Soluble in polar organic solvents like ethanol and DMSO; sparingly soluble in water.[13][14]Presence of both polar (amide, hydrazide) and non-polar (benzene ring, ethyl group) moieties.
Spectroscopic Data
¹H-NMRCharacteristic peaks for aromatic protons, amide NH, hydrazide NH and NH2, and alanine's CH and CH3 protons.General knowledge of NMR spectroscopy for similar structures.[9][12]
¹³C-NMRResonances for carbonyl carbons, aromatic carbons, and aliphatic carbons of the alanine moiety.General knowledge of NMR spectroscopy for similar structures.[9][15]
IR SpectroscopyStrong C=O stretching bands for amide and hydrazide, N-H stretching bands.Characteristic functional group absorptions.[10]

Potential Biological Activities and Applications

The structural motifs present in N-(1-Hydrazinocarbonyl-ethyl)-benzamide suggest a range of potential biological activities. Hydrazone derivatives, which can be formed from the hydrazide group, are known to possess a wide spectrum of pharmacological effects.[1][8]

  • Antimicrobial Activity: Many amino acid hydrazide derivatives and their metal complexes have shown significant antimicrobial activity against various bacterial strains, sometimes comparable to standard antibiotics like ampicillin.[9][10][11] The benzamide moiety itself is found in many biologically active compounds.

  • Anticancer Activity: N-substituted benzamide derivatives have been investigated as antitumor agents, with some showing inhibitory activity against various cancer cell lines.[16][17] The hydrazone linkage is also a feature in many compounds with reported anticancer properties.[8]

  • Antiviral Activity: Carboxamide derivatives have been identified as potent antiviral agents against viruses such as human cytomegalovirus (HCMV).[18]

  • Enzyme Inhibition: The structure could potentially interact with various enzymes. For instance, some benzamide derivatives are known to be histone deacetylase (HDAC) inhibitors.[17]

Biological_Activities cluster_scaffolds Structural Scaffolds cluster_activities Potential Biological Activities center_node N-(1-Hydrazinocarbonyl-ethyl)-benzamide Benzamide Benzamide center_node->Benzamide Alanine_Hydrazide Alanine_Hydrazide center_node->Alanine_Hydrazide Anticancer Anticancer Benzamide->Anticancer Enzyme_Inhibition Enzyme Inhibition Benzamide->Enzyme_Inhibition Hydrazone_Potential Hydrazone Formation Potential Alanine_Hydrazide->Hydrazone_Potential Antimicrobial Antimicrobial Alanine_Hydrazide->Antimicrobial Hydrazone_Potential->Antimicrobial Hydrazone_Potential->Anticancer Antiviral Antiviral Hydrazone_Potential->Antiviral

Caption: Potential biological activities derived from the structural components.

Conclusion and Future Directions

N-(1-Hydrazinocarbonyl-ethyl)-benzamide represents a promising, yet underexplored, chemical entity. Based on the established chemistry of its constituent parts, its synthesis is feasible through standard peptide coupling and hydrazide formation methodologies. The combination of the benzamide scaffold with an amino acid hydrazide core suggests a high potential for diverse biological activities, including antimicrobial, anticancer, and antiviral properties.

Future research should focus on the definitive synthesis and characterization of this compound. Subsequent screening for a wide range of biological activities is warranted to fully elucidate its therapeutic potential. Structure-activity relationship (SAR) studies on derivatives could further optimize its pharmacological profile, paving the way for the development of novel therapeutic agents.

References

  • Al-Masoudi, N. A., & Khalil, E. A. (2005). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules, 10(9), 1218-1228. [Link]

  • Wikipedia. (n.d.). Alanine. [Link]

  • ResearchGate. (2005). Synthesis and Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl) Hydrazide Derivatives. [Link]

  • Al-Masoudi, N. A., & Khalil, E. A. (2005). Synthesis and biological activity of novel amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl) hydrazide derivatives. Molecules (Basel, Switzerland), 10(9), 1218–1228. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • Yurttaş, L., et al. (2020). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities. Molecules, 25(15), 3358. [Link]

  • Chemtymology. (2020). Alanine and Phenylalanine. [Link]

  • American Chemical Society. (2018). L-Alanine. [Link]

  • FooDB. (2011). Showing Compound Benzamide (FDB023373). [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

  • Senaweera, S., et al. (2021). Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • PubChem. (n.d.). N-benzyl-N-(1-phenyl-ethyl)-benzamide. [Link]

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  • PubChem. (n.d.). N-({N'-[(1E)-phenylmethylidene]hydrazinecarbonyl}methyl)benzamide. [Link]

  • Sharma, S., Sharma, P. K., & Kumar, N. (2014). A review exploring biological activities of hydrazones. Journal of Pharmaceutical Sciences and Research, 6(4), 184-189. [Link]

  • Gherman, C., et al. (2023). Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. Molecules, 28(15), 5786. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • PubChem. (n.d.). Compound N-(4-{2-[1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}phenyl)benzamide. [Link]

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  • Yang, H., et al. (2022). Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure as novel EGFR/HER-2 dual-target inhibitors against cancer growth and angiogenesis. Bioorganic Chemistry, 119, 105469. [Link]

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  • Li, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3493. [Link]

  • CentAUR. (2018). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. [Link]

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  • Tiekink, E. R. T., & Jotani, M. M. (2019). Benzyl N-(2-hydroxy-1-{N′-[(1E)-2-hydroxybenzylidene]hydrazinecarbonyl}ethyl)carbamate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1664-1667. [Link]

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Foundational

N-(1-Hydrazinocarbonyl-ethyl)-benzamide literature review

An In-Depth Technical Guide to N-(1-Hydrazinocarbonyl-ethyl)-benzamide: Synthesis, Characterization, and Potential Applications Introduction N-(1-Hydrazinocarbonyl-ethyl)-benzamide, also known as N-benzoyl-alanine hydraz...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(1-Hydrazinocarbonyl-ethyl)-benzamide: Synthesis, Characterization, and Potential Applications

Introduction

N-(1-Hydrazinocarbonyl-ethyl)-benzamide, also known as N-benzoyl-alanine hydrazide, belongs to the class of N-acyl amino acid hydrazides. This class of compounds is of significant interest in medicinal chemistry due to the versatile chemical reactivity of the hydrazide group and the biological relevance of the amino acid scaffold. The incorporation of a benzoyl group provides a lipophilic character that can influence the compound's pharmacokinetic and pharmacodynamic properties. Hydrazides and their derivatives, hydrazones, are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects[1][2]. The core structure of N-(1-Hydrazinocarbonyl-ethyl)-benzamide combines a benzamide moiety, which is found in numerous pharmacologically active compounds, with an alanine hydrazide backbone, making it a promising candidate for drug discovery and development.

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of N-(1-Hydrazinocarbonyl-ethyl)-benzamide, drawing upon established methodologies for analogous compounds.

Synthesis and Mechanism

The synthesis of N-(1-Hydrazinocarbonyl-ethyl)-benzamide can be efficiently achieved through a two-step process starting from the corresponding amino acid, L-alanine. The first step involves the N-benzoylation of L-alanine, followed by the hydrazinolysis of the resulting N-benzoyl-L-alanine ester.

Step 1: N-Benzoylation of L-Alanine

The initial step is the protection of the amino group of L-alanine with a benzoyl group. A common and effective method for this transformation is the Schotten-Baumann reaction, which involves the use of benzoyl chloride in the presence of a base.

N-Benzoylation of L-Alanine cluster_reactants Reactants cluster_products Products alanine L-Alanine reaction_center + alanine->reaction_center benzoyl_chloride Benzoyl Chloride benzoyl_chloride->reaction_center naoh NaOH (aq) naoh->reaction_center n_benzoyl_alanine N-Benzoyl-L-alanine nacl NaCl h2o H2O reaction_center->n_benzoyl_alanine reaction_center->nacl reaction_center->h2o Esterification and Hydrazinolysis cluster_step1 Esterification cluster_step2 Hydrazinolysis n_benzoyl_alanine N-Benzoyl-L-alanine ester N-Benzoyl-L-alanine methyl ester n_benzoyl_alanine->ester 1. methanol Methanol (SOCl2) methanol->ester product N-(1-Hydrazinocarbonyl-ethyl)-benzamide ester->product 2. hydrazine Hydrazine Hydrate hydrazine->product methanol_out Methanol product->methanol_out

Caption: Two-step conversion of N-benzoyl-L-alanine to its hydrazide.

An alternative to the esterification-hydrazinolysis sequence is the direct coupling of a protected amino acid with a protected hydrazine, followed by deprotection. However, the hydrazinolysis of esters is a more common and straightforward method.[3]

Experimental Protocols

The following protocols are based on established procedures for the synthesis of similar N-acyl amino acid hydrazides.

Protocol 1: Synthesis of N-Benzoyl-L-alanine

[4]

  • Dissolve L-alanine (0.2 mole) in 120 mL of 2N sodium hydroxide solution, cooling the mixture to 0-5 °C in an ice bath.

  • In ten equal and alternate portions, add benzoyl chloride (0.22 mole) and 2N sodium hydroxide (120 mL) with vigorous shaking and continuous ice cooling. Ensure the reaction mixture remains alkaline throughout the addition.

  • After the addition is complete, shake the mixture for an additional 15 minutes at room temperature.

  • Acidify the clear solution with concentrated hydrochloric acid to a pH of 2 while maintaining cooling with an ice bath.

  • Collect the resulting solid precipitate of N-benzoyl-L-alanine by filtration, wash with cold water, and dry.

Protocol 2: Synthesis of N-(1-Hydrazinocarbonyl-ethyl)-benzamide

This protocol is a composite of standard esterification and hydrazinolysis procedures.

Part A: Esterification of N-Benzoyl-L-alanine

  • Suspend N-benzoyl-L-alanine (1 mmol) in methanol (5 mL).

  • Add trimethylsilyl chloride (2 mmol) to the suspension and stir the solution for 12 hours at room temperature.[5]

  • Evaporate the solvent under reduced pressure to obtain the crude N-benzoyl-L-alanine methyl ester, which can be used in the next step without further purification.

Part B: Hydrazinolysis of N-Benzoyl-L-alanine methyl ester [3]

  • Dissolve the crude N-benzoyl-L-alanine methyl ester in methanol.

  • Add hydrazine hydrate (3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by precipitation with diethyl ether or by recrystallization from a suitable solvent system like ethyl acetate/hexane to yield N-(1-Hydrazinocarbonyl-ethyl)-benzamide.

Characterization

The synthesized N-(1-Hydrazinocarbonyl-ethyl)-benzamide should be characterized using standard spectroscopic techniques to confirm its structure and purity.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzoyl group, the methine and methyl protons of the alanine moiety, and the amide and hydrazide NH protons.
¹³C NMR Resonances for the carbonyl carbons of the amide and hydrazide groups, the aromatic carbons, and the carbons of the alanine backbone.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amide and hydrazide), C=O stretching (amide and hydrazide), and aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of N-(1-Hydrazinocarbonyl-ethyl)-benzamide.

Potential Biological Activities and Applications

The structural motifs present in N-(1-Hydrazinocarbonyl-ethyl)-benzamide suggest a range of potential biological activities.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are a well-known class of compounds with significant antimicrobial properties.[1] The core -CONH-N= moiety is considered an active pharmacophore. Studies on amino acid-(N'-benzoyl) hydrazide derivatives have shown that these compounds and their metal complexes can exhibit antimicrobial activity comparable to ampicillin against bacteria such as S. aureus and E. coli.[6][7] Therefore, N-(1-Hydrazinocarbonyl-ethyl)-benzamide could serve as a precursor for the synthesis of a library of hydrazone derivatives with potential antibacterial and antifungal activities.

Antimicrobial Application target_molecule N-(1-Hydrazinocarbonyl-ethyl)-benzamide hydrazone_synthesis Reaction with Aldehydes/Ketones target_molecule->hydrazone_synthesis hydrazone_derivatives Hydrazone Derivatives hydrazone_synthesis->hydrazone_derivatives antimicrobial_activity Antimicrobial Activity (Antibacterial, Antifungal) hydrazone_derivatives->antimicrobial_activity

Caption: Pathway to antimicrobial agents from the title compound.

Anticancer Activity

Benzamide derivatives are extensively studied as anticancer agents, with some acting as histone deacetylase (HDAC) inhibitors.[8][9] Furthermore, hydrazone-containing compounds have demonstrated significant antitumor activity against various cancer cell lines.[1] The combination of the benzamide and hydrazide moieties in a single molecule makes N-(1-Hydrazinocarbonyl-ethyl)-benzamide a promising scaffold for the development of novel anticancer agents.

Other Potential Applications

The hydrazide group is a versatile functional group that can be used as a precursor in the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are themselves important pharmacophores.[3]

Conclusion

N-(1-Hydrazinocarbonyl-ethyl)-benzamide is a molecule with significant potential in medicinal chemistry. Its synthesis can be readily achieved through established chemical transformations. The presence of both the benzamide and amino acid hydrazide moieties suggests a promising profile for biological activity, particularly in the areas of antimicrobial and anticancer research. This technical guide provides a solid foundation for researchers and drug development professionals to explore the synthesis and therapeutic potential of this and related compounds.

References

  • Reaction Chemistry & Engineering - RSC Publishing. (2020, March 2).
  • Enantioselective Synthesis of N-Protected α-Amino Acid Hydrazides. Synthesis, 2009(07), 1180-1184.
  • Synthesis and biological activity of novel amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl) hydrazide derivatives. Molecules, 10(9), 1218-1230. (2005, September 30). [Link]

  • (PDF) Synthesis Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl) Hydrazide Derivatives. ResearchGate. (2025, October 16). [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. (2018).
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. (2018). [Link]

  • N-({N'-[(1E)-phenylmethylidene]hydrazinecarbonyl}methyl)benzamide. PubChem. [Link]

  • Showing Compound Benzamide (FDB023373). FooDB. (2011, September 21). [Link]

  • Biological Activities of Hydrazone Derivatives. Molecules, 12(9), 1910-1924. (2007). [Link]

  • (PDF) Synthesis of N-(N'-benzoylhydrazinomethyl)benzamide. ResearchGate. (2025, October 16). [Link]

  • N-Ethylbenzamide. PubChem. [Link]

  • Hydrazinecarbothioamide group in the synthesis of heterocycles. Arkivoc. [Link]

  • A review exploring biological activities of hydrazones. Journal of Pharmacy & Bioallied Sciences, 6(3), 151-175. (2014). [Link]

  • Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. Molecules, 28(20), 7089. (2023). [Link]

  • Chemical Properties of N-Ethyl-N-methyl-benzamide. Cheméo. [Link]

  • Synthesis of N-benzoyl L-alanine. PrepChem.com. [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. [Link]

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Protocols & Analytical Methods

Method

Application Note: Kinetic Profiling and Enzymatic Ligation using N-(1-Hydrazinocarbonyl-ethyl)-benzamide

This Application Note and Protocol Guide details the biochemical utility of N-(1-Hydrazinocarbonyl-ethyl)-benzamide , commonly referred to as Benzoyl-Alanine Hydrazide (Bz-Ala-NHNH₂) . This compound serves two critical r...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the biochemical utility of N-(1-Hydrazinocarbonyl-ethyl)-benzamide , commonly referred to as Benzoyl-Alanine Hydrazide (Bz-Ala-NHNH₂) .

This compound serves two critical roles in biochemistry:

  • A Chromogenic Substrate for protease kinetic profiling (specifically cysteine and serine proteases like Papain and Elastase).

  • An Acyl Donor for enzymatic peptide ligation (reverse proteolysis), enabling the synthesis of peptide bonds under mild conditions.

Introduction & Mechanism

N-(1-Hydrazinocarbonyl-ethyl)-benzamide is a synthetic amino acid derivative where the C-terminal carboxyl group of N-benzoyl-alanine is modified into a hydrazide . This modification renders the amide bond highly susceptible to nucleophilic attack by the active site thiols (cysteine proteases) or hydroxyls (serine proteases).

Mechanistic Utility

In an enzymatic assay, the protease recognizes the Benzoyl-Alanine (Bz-Ala) moiety as a substrate mimic.

  • Acyl-Enzyme Formation: The enzyme cleaves the amide bond between the alanine and the hydrazine group.

  • Release of Leaving Group: Hydrazine (NH₂NH₂) is released.

  • Deacylation:

    • Hydrolysis: Water attacks the acyl-enzyme intermediate, regenerating the free enzyme and producing Bz-Ala-OH.

    • Ligation (Transamidation): In the presence of a nucleophile (e.g., an amine or N-terminal peptide), the acyl-enzyme is intercepted, forming a new peptide bond (Bz-Ala-NH-R).

Detection Principle

The released Hydrazine is a potent nucleophile that reacts specifically with Ehrlich’s Reagent (p-dimethylaminobenzaldehyde, p-DMAB) under acidic conditions to form a yellow quinoidal Schiff base (absorbance


 nm). This allows for sensitive, colorimetric quantification of protease activity.
Mechanistic Pathway Diagram

ProteaseMechanism Enzyme Free Protease (Active Site -SH/-OH) Complex Michaelis Complex [E·S] Enzyme->Complex + Substrate Substrate Bz-Ala-NHNH2 (Substrate) Substrate->Complex AcylEnzyme Acyl-Enzyme Intermediate Complex->AcylEnzyme Acylation Hydrazine Hydrazine (NH2NH2) (Leaving Group) AcylEnzyme->Hydrazine Cleavage Hydrolysis Hydrolysis Product (Bz-Ala-OH) AcylEnzyme->Hydrolysis + H2O Ligation Ligation Product (Bz-Ala-NH-R) AcylEnzyme->Ligation + Nucleophile (R-NH2) Detection Ehrlich's Reagent (Yellow, 450nm) Hydrazine->Detection + p-DMAB Hydrolysis->Enzyme Regeneration Ligation->Enzyme Regeneration

Caption: Kinetic pathway of Bz-Ala-NHNH₂ cleavage. The released hydrazine is quantified colorimetrically, while the acyl-enzyme intermediate can partition between hydrolysis and ligation pathways.

Protocol: Colorimetric Protease Kinetic Assay

This protocol is optimized for Papain (Cysteine Protease) but is adaptable for Elastase or Trypsin (with appropriate buffer changes).

Reagents Required
ReagentConcentrationPreparation Notes
Bz-Ala-NHNH₂ Stock 50 mMDissolve in DMSO . Store at -20°C.
Assay Buffer 50 mMPhosphate or HEPES (pH 6.5–7.5). Add 2 mM EDTA and 5 mM Cysteine/DTT for Papain activation.
Ehrlich’s Reagent 5% (w/v)Dissolve p-dimethylaminobenzaldehyde in 1 M HCl (or Glacial Acetic Acid/HCl mix).
Enzyme Stock VariableDilute in Assay Buffer immediately before use.
Hydrazine Standard 1 mMHydrazine hydrate in buffer for standard curve generation.
Step-by-Step Methodology
Phase 1: Standard Curve Generation
  • Prepare a dilution series of Hydrazine Standard (0, 10, 20, 50, 100, 200 µM) in Assay Buffer.

  • Add 100 µL of each standard to a clear 96-well plate.

  • Add 50 µL of Ehrlich’s Reagent to each well.

  • Incubate for 10 minutes at Room Temperature (RT).

  • Measure Absorbance at 450 nm (A450) .

  • Plot A450 vs. Concentration to determine the extinction coefficient (

    
    ).
    
Phase 2: Kinetic Assay (Discontinuous)

Note: Ehrlich’s reagent is acidic and will quench the enzymatic reaction. Therefore, this is a "stop-time" assay.

  • Preparation: In microcentrifuge tubes, prepare the reaction mix:

    • 80 µL Assay Buffer

    • 10 µL Enzyme Solution (Optimized concentration)

  • Initiation: Add 10 µL of Bz-Ala-NHNH₂ Substrate (Final conc: 0.1 – 5 mM).

  • Incubation: Incubate at 37°C for fixed time points (e.g., 0, 5, 10, 20, 30 min).

  • Quenching & Detection:

    • At each time point, transfer 50 µL of the reaction mix to a 96-well plate.

    • Immediately add 50 µL of Ehrlich’s Reagent .

    • The low pH stops the protease activity and initiates color development.

  • Readout: Incubate 10 mins at RT and measure A450.

  • Analysis: Calculate the rate of hydrazine release (

    
    ) using the standard curve. Determine 
    
    
    
    and
    
    
    by plotting Initial Velocity (
    
    
    ) vs. Substrate Concentration
    
    
    .

Protocol: Enzymatic Peptide Ligation (Reverse Proteolysis)

Bz-Ala-NHNH₂ acts as an "activated ester" surrogate. In the presence of a nucleophile (amine), the enzyme catalyzes the formation of a peptide bond rather than hydrolyzing the substrate.

Workflow Diagram

LigationWorkflow Prep Reaction Setup [Donor: Bz-Ala-NHNH2] + [Acceptor: H-Leu-NH2] + Enzyme (Papain) Incubation Incubation 37°C, pH 8.0-9.0 (High pH favors aminolysis) Prep->Incubation Sampling Sampling Take aliquots at t=0, 1h, 4h, 24h Incubation->Sampling Quench Quench Add 0.1% TFA (Acidify) Sampling->Quench Analysis HPLC / LC-MS Analysis Detect: Bz-Ala-Leu-NH2 Quench->Analysis

Caption: Workflow for enzymatic ligation using Bz-Ala-NHNH₂ as the acyl donor.

Methodology
  • Reaction Mix:

    • Donor: 10 mM Bz-Ala-NHNH₂.

    • Acceptor: 20–50 mM Amino Acid Amide (e.g., H-Leu-NH₂, H-Phe-NH₂) or Peptide. Note: Nucleophile must be in excess.

    • Buffer: 100 mM Carbonate or Borate Buffer, pH 8.5 – 9.0.

      • Scientific Rationale: Higher pH deprotonates the acceptor amine, increasing its nucleophilicity and favoring ligation over hydrolysis.

    • Organic Co-solvent: 10–20% DMSO or DMF (optional, to suppress water activity and hydrolysis).

  • Enzyme: Add Papain (1–5 µM).

  • Incubation: 25°C to 37°C with gentle shaking.

  • Monitoring:

    • HPLC: Withdraw 20 µL aliquots, quench with 0.1% TFA. Analyze on C18 Reverse Phase column.

    • Target: Look for the appearance of the ligation product (e.g., Bz-Ala-Leu-NH₂ ) and disappearance of the donor.

    • Note: Hydrazine release occurs in both hydrolysis and ligation, so colorimetric assay cannot distinguish the two pathways here.

Data Analysis & Troubleshooting

Kinetic Parameters (Example Data)
ParameterDefinitionExpected Trend

Affinity ConstantLower

indicates tighter binding. Bz-Ala-NHNH₂ typically shows mM affinity for Papain.

Turnover NumberMeasures catalytic efficiency.

Initial VelocityShould be linear for the first 10–15% of substrate conversion.
Troubleshooting Guide
  • No Color Development:

    • Check Enzyme Activity: Is the protease active? (Use a positive control substrate like BAPNA).

    • Check Reagent: Ehrlich’s reagent degrades over time. Prepare fresh if solution turns dark orange/brown before use.

  • High Background:

    • Spontaneous Hydrolysis: Hydrazides are relatively stable, but avoid extreme pH (>10) or high temperatures (>50°C) during storage.

    • Interference: Primary amines in the buffer (Tris, Glycine) do not react with Ehrlich's, but may compete in ligation assays. Use Phosphate or HEPES.

References

  • Sigma-Aldrich. (n.d.). Product Specification: N-(1-Hydrazinocarbonyl-ethyl)-benzamide. Retrieved from

  • Del Mar, E. G., et al. (1980). Substrate specificity of human pancreatic elastase 2. Biochemistry, 19(3), 468-472.
  • Ahmad, T., et al. (2021). Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. Int J Mol Sci, 22(12), 6362. Link

  • Cell Biolabs. (n.d.). L-Amino Acid Assay Kit (Colorimetric) Protocol. (Reference for colorimetric detection principles of amino acid derivatives). Link

  • Gouda, M., et al. (2019). Colorimetric Method for Detection of Hydrazine Decomposition.[1] MDPI Processes, 7(10), 757. (Validation of Ehrlich's reagent for hydrazine detection). Link

Sources

Application

Application of N-(1-Hydrazinocarbonyl-ethyl)-benzamide in Animal Models: A Comprehensive Guide

A thorough review of scientific literature and chemical databases did not yield specific information on a compound named N-(1-Hydrazinocarbonyl-ethyl)-benzamide. It is possible that this compound is known by a different...

Author: BenchChem Technical Support Team. Date: February 2026

A thorough review of scientific literature and chemical databases did not yield specific information on a compound named N-(1-Hydrazinocarbonyl-ethyl)-benzamide. It is possible that this compound is known by a different name, is a novel entity not yet described in published literature, or the provided name may contain a typographical error.

This guide, therefore, cannot provide specific application notes and protocols for "N-(1-Hydrazinocarbonyl-ethyl)-benzamide." However, to assist researchers interested in the potential application of novel benzamide and hydrazide derivatives in animal models, we will outline a general framework and key considerations based on related classes of compounds with established biological activities.

Part 1: General Considerations for Benzamide and Hydrazide Derivatives in Preclinical Research

Benzamide and hydrazide moieties are prevalent in a wide range of biologically active compounds. Benzamides are known to interact with various enzymes and receptors, leading to diverse pharmacological effects. For instance, some benzamide derivatives act as histone deacetylase (HDAC) inhibitors with anti-cancer properties[1][2]. Others have shown potential as antipsychotics, antiemetics, and gastroprokinetics.

Hydrazide and hydrazone derivatives also exhibit a broad spectrum of bioactivities, including anticonvulsant, antimicrobial, and anticancer effects[3][4]. The hydrazinocarbonyl group can act as a linker or a pharmacophore itself, contributing to the molecule's overall biological profile.

When investigating a novel compound like the proposed N-(1-Hydrazinocarbonyl-ethyl)-benzamide, the initial steps would involve:

  • In Silico and In Vitro Characterization: Computational modeling to predict potential targets and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This is followed by in vitro assays to determine its biological activity, such as enzyme inhibition, receptor binding, or cytotoxicity in cell lines.

  • Chemical Synthesis and Characterization: The synthesis of the compound needs to be established and optimized[1][3][5]. Full characterization using techniques like NMR, mass spectrometry, and IR spectroscopy is crucial to confirm its structure and purity.

Part 2: Hypothetical Preclinical Workflow for a Novel Benzamide-Hydrazide Compound

Assuming N-(1-Hydrazinocarbonyl-ethyl)-benzamide were synthesized and showed promising in vitro activity (e.g., as an anti-proliferative agent), the subsequent investigation in animal models would follow a structured approach.

Experimental Workflow for Preclinical Evaluation

Sources

Method

Application Note: N-(1-Hydrazinocarbonyl-ethyl)-benzamide as a Chemical Probe for Human Neutrophil Elastase (HNE)

Executive Summary N-(1-Hydrazinocarbonyl-ethyl)-benzamide (commonly referred to in biochemical literature as -Benzoyl-L-Alanine Hydrazide ) is a specialized chemical probe designed to target Human Neutrophil Elastase (HN...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(1-Hydrazinocarbonyl-ethyl)-benzamide (commonly referred to in biochemical literature as


-Benzoyl-L-Alanine Hydrazide ) is a specialized chemical probe designed to target Human Neutrophil Elastase (HNE)  and related serine proteases with S1-pocket specificity for small hydrophobic residues (Alanine/Valine).

Unlike broad-spectrum protease inhibitors, this molecule leverages the unique reactivity of the hydrazide "warhead" to probe the catalytic machinery of the S1 family serine proteases. It functions as a mechanism-based probe , capable of acting as a competitive inhibitor or a transition-state mimic depending on pH and reaction conditions. This application note details its utility in kinetic profiling, structural biology (X-ray soaking), and fragment-based drug discovery (FBDD) for inflammatory diseases like COPD and Acute Lung Injury (ALI).

Chemical Profile & Mechanism of Action

Physicochemical Properties
PropertySpecification
IUPAC Name

-(1-hydrazinyl-1-oxopropan-2-yl)benzamide
Common Name

-Benzoyl-L-Alanine Hydrazide
Target Protein Human Neutrophil Elastase (HNE) (Primary); Porcine Pancreatic Elastase (PPE)
Molecular Weight 221.26 g/mol
Solubility DMSO (>50 mM); Ethanol (Moderate); Water (Low)
Purity Requirement >98% (HPLC) for kinetic assays
Stability Hygroscopic; store at -20°C under desiccated conditions.[1][2]
Mechanism of Binding

The probe mimics the P1-P2 substrate architecture preferred by Elastase.

  • Recognition: The Benzoyl group mimics the P2 residue, providing hydrophobic stacking interactions near the active site.

  • Specificity: The Alanine side chain (Ethyl group) fits precisely into the shallow, hydrophobic S1 pocket of Elastase, distinguishing it from Trypsin (which requires charged residues) or Chymotrypsin (which requires bulky aromatics).

  • Warhead Engagement: The Hydrazide moiety interacts with the catalytic triad (Ser195-His57-Asp102). It can form a reversible complex or, under specific conditions, an acyl-enzyme intermediate that hydrolyzes slowly, effectively "pausing" the enzyme for structural analysis.

Mechanism Substrate Probe: N-Benzoyl-Ala-Hydrazide Complex Michaelis Complex (S1 Pocket Recognition) Substrate->Complex Diffusion HNE Target: Human Neutrophil Elastase (Ser195-His57-Asp102) HNE->Complex Binding Transition Tetrahedral Intermediate (Hydrazide-Serine Adduct) Complex->Transition Nucleophilic Attack (Ser195-OH) Inhibition Inhibited State (Slow Hydrolysis) Transition->Inhibition Stabilization Inhibition->HNE Slow Release (k_off)

Figure 1: Mechanism of Action. The probe engages the HNE active site, forming a transient tetrahedral intermediate that inhibits catalytic turnover.

Applications

A. Kinetic Profiling & Selectivity Assays

Used to determine the


 (inhibition constant) and verify the "Elastase-like" activity in complex biological fluids (e.g., sputum from cystic fibrosis patients). It competes with chromogenic substrates (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA).
B. Structural Biology (X-ray Crystallography)

Peptide hydrazides are invaluable for soaking into Elastase crystals. They often bind in a conformation that mimics the transition state, allowing researchers to map the precise geometry of the S1 pocket and the "oxyanion hole" without rapid hydrolysis occurring.

C. Fragment-Based Drug Discovery (FBDD)

The "Benzoyl-Alanine" scaffold serves as a starting fragment. Researchers modify the hydrazide "tail" to develop more potent, non-covalent inhibitors (e.g., converting the hydrazide to a heterocycle like 1,3,4-oxadiazole).

Detailed Experimental Protocols

Protocol 1: Kinetic Inhibition Assay (IC50 Determination)

Objective: Quantify the potency of N-(1-Hydrazinocarbonyl-ethyl)-benzamide against HNE using a colorimetric readout.

Materials:

  • Buffer: 100 mM HEPES, 500 mM NaCl, 0.05% Tween-20, pH 7.5.

  • Enzyme: Human Neutrophil Elastase (purified, ~20 nM final conc).

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Specific HNE substrate).

  • Probe: N-(1-Hydrazinocarbonyl-ethyl)-benzamide (Stock 100 mM in DMSO).

  • Reader: Microplate reader capable of absorbance at 405 nm.

Workflow:

  • Preparation:

    • Dilute HNE enzyme to 40 nM in Assay Buffer.

    • Prepare a serial dilution of the Probe (0.1 nM to 100 µM) in Assay Buffer (keep DMSO < 1%).

    • Prepare Substrate solution at

      
       (approx. 200 µM).
      
  • Pre-Incubation (Critical Step):

    • Add 50 µL of diluted HNE to 96-well plate.

    • Add 25 µL of Probe dilutions.

    • Note: Incubate for 30 minutes at 25°C . Hydrazides can exhibit slow-binding kinetics; pre-incubation ensures equilibrium.

  • Reaction Initiation:

    • Add 25 µL of Substrate solution to all wells.

    • Final Volume: 100 µL.

  • Measurement:

    • Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes (read every 30 seconds).

  • Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot

      
       vs. [Inhibitor] and fit to the standard IC50 equation:
      
      
      
      

Workflow Step1 1. Prepare Reagents (Enzyme, Probe, pNA Substrate) Step2 2. Pre-Incubation (30 min) Enzyme + Probe (Allows active site engagement) Step1->Step2 Step3 3. Add Substrate (Initiate Competition) Step2->Step3 Step4 4. Kinetic Readout (Abs 405nm over 20 min) Step3->Step4 Step5 5. Data Analysis (Non-linear regression) Step4->Step5

Figure 2: Kinetic Assay Workflow for IC50 Determination.

Protocol 2: Selectivity Profiling (Cross-Reactivity Check)

Objective: Confirm the probe is specific to Elastase and does not inhibit other serine proteases.

Setup: Run the kinetic assay (Protocol 1) in parallel with the following enzymes/substrates:

EnzymeSubstrateExpected Result
HNE (Target) MeO-Suc-Ala-Ala-Pro-Val-pNAHigh Inhibition
Trypsin Z-Arg-Arg-pNANo/Low Inhibition
Chymotrypsin Suc-Ala-Ala-Pro-Phe-pNALow Inhibition
Cathepsin G Suc-Ala-Ala-Pro-Phe-pNAModerate/Low Inhibition

Interpretation: High selectivity for HNE over Chymotrypsin confirms the role of the "Benzoyl-Alanine" moiety in directing the probe to the S1 pocket.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Inhibition Potency Insufficient pre-incubationIncrease pre-incubation to 60 mins (hydrazides are slow binders).
Precipitation High concentration in aqueous bufferEnsure DMSO is < 5% but keep stock highly concentrated.
High Background Oxidized HydrazidePrepare fresh stock; hydrazides can oxidize to azo compounds over time.
Non-Linear Kinetics Substrate DepletionReduce enzyme concentration or measurement time.

References

  • Powers, J. C., et al. (1977). "Specificity of porcine pancreatic elastase, human leukocyte elastase and cathepsin G. Inhibition with peptide chloromethyl ketones." Biochimica et Biophysica Acta (BBA).

  • Schepetkin, I. A., et al. (2007).[3] "N-benzoylpyrazoles are novel small-molecule inhibitors of human neutrophil elastase."[3] Journal of Medicinal Chemistry.

  • Korkmaz, B., et al. (2010). "Neutrophil elastase, proteinase 3, and cathepsin G as therapeutic targets in human diseases." Pharmacological Reviews.

  • Creative Diagnostics. "Serine Protease Mechanism and Inhibitors." Application Guide.

  • Bode, W., et al. (1989). "Human leukocyte and porcine pancreatic elastase: X-ray crystal structures, mechanism, substrate specificity, and therapeutic targets." Biochemistry.

Disclaimer: This guide is for research use only. The compound described is a chemical probe and is not approved for therapeutic use in humans.

Sources

Application

Application Note and Protocol for High-Throughput Screening of Caspase-3 Inhibitors Featuring N-(1-Hydrazinocarbonyl-ethyl)-benzamide

Introduction and Scientific Rationale Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis (programmed cell death). Dysregulation of apoptotic pathways is implicated in a multitude of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis (programmed cell death). Dysregulation of apoptotic pathways is implicated in a multitude of human diseases, including neurodegenerative disorders, ischemic damage, and certain autoimmune diseases. Consequently, the identification of small molecule inhibitors of caspases, particularly the effector caspase-3, represents a significant therapeutic strategy.

The hydrazide moiety is a versatile functional group in medicinal chemistry, known for its role in a variety of biologically active compounds, including enzyme inhibitors.[1][2][3][4] Similarly, the benzamide scaffold is a privileged structure in drug discovery, present in numerous approved drugs.[5] The compound N-(1-Hydrazinocarbonyl-ethyl)-benzamide incorporates both of these key pharmacophores. While its specific biological activity is not extensively documented, its structural features make it and its analogs compelling candidates for screening against enzyme targets, such as caspases.

This document provides a comprehensive guide for a high-throughput screening (HTS) campaign designed to identify and characterize inhibitors of caspase-3 from a library of compounds structurally related to N-(1-Hydrazinocarbonyl-ethyl)-benzamide. The protocol details a robust, fluorescence-based assay suitable for automation and yielding high-quality, reproducible data.

Assay Principle

The primary screening assay is a fluorometric method that measures the activity of recombinant human caspase-3. The principle relies on the cleavage of a specific, non-fluorescent substrate, Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin (Ac-DEVD-AMC), by active caspase-3. Upon cleavage, the highly fluorescent 7-amido-4-methylcoumarin (AMC) is released. The rate of AMC production is directly proportional to the enzymatic activity of caspase-3.

In the presence of an inhibitor, the enzymatic activity of caspase-3 is diminished, leading to a reduction in the rate of AMC release and a corresponding decrease in fluorescence intensity. The assay is designed for a 384-well plate format to maximize throughput while maintaining data quality.

cluster_0 Assay Principle Caspase-3 Caspase-3 Product_Fluorescent AMC (Fluorescent) Caspase-3->Product_Fluorescent Cleavage Product_Peptide Ac-DEVD Caspase-3->Product_Peptide Cleavage No_Fluorescence Reduced Fluorescence Caspase-3->No_Fluorescence Inhibition Inhibitor N-(1-Hydrazinocarbonyl-ethyl)-benzamide Inhibitor->Caspase-3 Binding Substrate Ac-DEVD-AMC (Non-fluorescent) Substrate->Caspase-3 Fluorescence Fluorescence Signal Product_Fluorescent->Fluorescence

Caption: Principle of the fluorometric caspase-3 inhibition assay.

Materials and Reagents

Reagent/MaterialSupplierPurpose
Recombinant Human Caspase-3e.g., R&D SystemsEnzyme source
Caspase-3 Substrate (Ac-DEVD-AMC)e.g., BiotiumFluorogenic substrate
Caspase-3 Inhibitor (Ac-DEVD-CHO)e.g., BiotiumPositive control for inhibition
Assay BufferIn-houseMaintain optimal enzyme activity
Dimethyl Sulfoxide (DMSO), HTS Gradee.g., Sigma-AldrichSolvent for compounds
384-well black, flat-bottom platese.g., CorningLow-volume assay plates
Multichannel pipettes or automated liquid handlerVariousReagent and compound dispensing
Fluorescence microplate readerVariousSignal detection

Assay Buffer Composition:

  • 20 mM HEPES, pH 7.5

  • 150 mM NaCl

  • 10 mM Dithiothreitol (DTT)

  • 1 mM EDTA

  • 0.1% CHAPS

  • 10% Sucrose

Detailed High-Throughput Screening Protocol

This protocol is optimized for a final assay volume of 20 µL in a 384-well plate format.

Step 1: Compound Plate Preparation
  • Compound Stock: Prepare a 10 mM stock solution of N-(1-Hydrazinocarbonyl-ethyl)-benzamide and other library compounds in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the compound stocks in DMSO to create a concentration range for dose-response analysis (e.g., 11-point, 1:3 dilution series).

  • Assay-Ready Plates: Transfer a small volume (e.g., 100 nL) of the diluted compounds and controls into 384-well assay plates using an acoustic dispenser or pin tool. The final concentration of DMSO in the assay should not exceed 0.5%.

Step 2: Assay Plate Map

A typical plate map should include wells for negative controls (DMSO only, for 0% inhibition), positive controls (a known inhibitor like Ac-DEVD-CHO, for 100% inhibition), and test compounds at various concentrations.

WellsContent
1-16, 25-32Test Compounds
17-20Negative Control (DMSO)
21-24Positive Control (e.g., 10 µM Ac-DEVD-CHO)
Step 3: HTS Assay Workflow

cluster_workflow HTS Workflow A 1. Dispense 10 µL of Caspase-3 (Final conc: 1 nM) B 2. Add 100 nL of Compound/Control (from Compound Plate) A->B C 3. Incubate for 15 min at 25°C (Compound-Enzyme Pre-incubation) B->C D 4. Add 10 µL of Ac-DEVD-AMC Substrate (Final conc: 10 µM) C->D E 5. Incubate for 30 min at 25°C (Kinetic Reaction) D->E F 6. Read Fluorescence (Ex: 355 nm, Em: 460 nm) E->F

Caption: Automated HTS workflow for caspase-3 inhibitor screening.

  • Enzyme Addition: Using an automated liquid handler, dispense 10 µL of pre-diluted caspase-3 solution in assay buffer into each well of the 384-well assay plate containing the pre-spotted compounds. The final enzyme concentration should be in the low nanomolar range, determined empirically to be within the linear range of the assay.

  • Pre-incubation: Gently mix the plates and incubate for 15 minutes at room temperature. This step allows for the binding of potential inhibitors to the enzyme before the introduction of the substrate.

  • Reaction Initiation: Dispense 10 µL of the Ac-DEVD-AMC substrate solution in assay buffer to all wells.

  • Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader and measure the fluorescence intensity (Excitation: ~355 nm, Emission: ~460 nm) every 2 minutes for 30 minutes. The rate of fluorescence increase is used for data analysis.

Data Analysis and Quality Control

Primary Data Analysis
  • Percentage Inhibition: The percentage inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (V_compound - V_background) / (V_negative - V_background)) Where:

    • V_compound is the reaction rate in the presence of the test compound.

    • V_negative is the average reaction rate of the negative control (DMSO).

    • V_background is the average reaction rate of the positive control (saturating inhibitor concentration).

  • IC50 Determination: For compounds showing dose-dependent inhibition, the IC50 value (the concentration at which 50% of the enzyme activity is inhibited) is determined by fitting the percentage inhibition data to a four-parameter logistic model.

HTS Quality Control

The robustness and quality of the HTS assay are monitored using the following statistical parameters:

ParameterFormulaAcceptable Value
Z'-factor `1 - (3 * (SD_pos + SD_neg)) /Mean_pos - Mean_neg
Signal-to-Background (S/B) Mean_neg / Mean_pos> 10

A Z'-factor greater than 0.5 indicates a large separation between the positive and negative controls, signifying a reliable and robust assay suitable for HTS.[6][7]

Hit Confirmation and Counterscreening

Compounds identified as "hits" in the primary screen (e.g., >50% inhibition at 10 µM) must undergo a rigorous confirmation and counterscreening process to eliminate false positives.

  • Hit Confirmation: Re-test the primary hits in the same caspase-3 assay to confirm their activity and generate full dose-response curves to determine their IC50 values.

  • Autofluorescence Counterscreen: Test the compounds in an assay buffer without the enzyme or substrate to identify compounds that are intrinsically fluorescent at the assay wavelengths.

  • Promiscuous Inhibitor Counterscreen: Employ an assay to detect compound aggregation, which can lead to non-specific enzyme inhibition. This can be done by observing if the inhibition is attenuated in the presence of a non-ionic detergent like Triton X-100.

  • Selectivity Profiling: Active and confirmed compounds should be tested against other caspases (e.g., caspase-8, caspase-9) to determine their selectivity profile.

Hypothetical Mechanism of Action Studies

For a confirmed hit like N-(1-Hydrazinocarbonyl-ethyl)-benzamide, further studies would be necessary to elucidate its mechanism of inhibition.

  • Enzyme Kinetics: Perform kinetic studies by measuring the initial reaction rates at various substrate and inhibitor concentrations. Plotting the data using Lineweaver-Burk or Michaelis-Menten models can help determine if the inhibition is competitive, non-competitive, or uncompetitive.[8]

  • Reversibility Studies: Assess the reversibility of inhibition by dialyzing the enzyme-inhibitor complex or using a jump-dilution experiment. This will determine if the compound forms a covalent or a tight-binding, non-covalent interaction with the enzyme.

Conclusion

The protocol described herein provides a robust and reliable framework for the high-throughput screening of chemical libraries to identify novel inhibitors of caspase-3. By leveraging a well-validated fluorometric assay and implementing rigorous quality control and counterscreening measures, this approach can effectively identify promising lead compounds, such as those from the N-(1-Hydrazinocarbonyl-ethyl)-benzamide chemical class, for further development in therapeutic programs targeting apoptosis-related diseases.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Lee, D., & Yuan, J. (2012). A class of allosteric caspase inhibitors identified by high-throughput screening. Proceedings of the National Academy of Sciences, 109(34), 13578-13583. [Link]

  • Thornberry, N. A., & Lazebnik, Y. (1998). Caspases: enemies within. Science, 281(5381), 1312-1316. [Link]

  • Iversen, P. W., Beck, B., Chen, Y. F., Dere, W., Devanarayan, V., Eastwood, B. J., ... & Rock, G. M. (2006). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]

  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • Al-Omary, F. A., Abou-zeid, L. A., Nagi, M. N., Habib, E. E., Abdel-Aziz, A. A., & El-Azab, A. S. (2015). Development of certain novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and 3-(2-oxoindolin-3-ylideneamino)-2-substituted quinazolin-4(3H)-ones as CFM-1 analogs: design, synthesis, QSAR analysis and anticancer activity. European Journal of Medicinal Chemistry, 92, 191-201. [Link]

  • Sorrell, D. A., et al. (2020). An activation-based high throughput screen identifies caspase-10 inhibitors. RSC Chemical Biology, 1(4), 285-293. [Link]

  • Saleh, M. Y., Sadeek, G. T., & Saeed, Z. F. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(5), 2245-2251. [Link]

  • Ferreira, R. J., et al. (2020). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 25(13), 3048. [Link]

  • Yakdhan Saleh, M. (2023). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 16(2), 975-981. [Link]

  • Küçükgüzel, İ., & Çıkla, P. (2012). Biological Activities of Hydrazone Derivatives. Molecules, 17(1), 548-574. [Link]

  • Sadeek, G. T., Saeed, Z. F., & Saleh, M. Y. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(5), 2245-2251. [Link]

  • Bhandari, S. V., et al. (2012). A review exploring biological activities of hydrazones. Der Pharmacia Sinica, 3(4), 400-411. [Link]

  • Chen, T., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. [Link]

  • Sorokina, I., & Steinbeck, C. (2020). Review on natural products databases: where to find data on natural products. Journal of Cheminformatics, 12(1), 20. [Link]

  • Sorenson, R. J., et al. (2013). High-throughput virtual screening identifies novel N'-(1-phenylethylidene)-benzohydrazides as potent, specific, and reversible LSD1 inhibitors. Journal of Medicinal Chemistry, 56(23), 9496-9508. [Link]

  • Ivanova, Y., & Miteva, M. (2019). (PDF) Synthesis of N-(N'-benzoylhydrazinomethyl)benzamide. ResearchGate. [Link]

  • Kumar, A., & Sharma, S. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

Sources

Method

Application Note: High-Purity Synthesis of N-(1-Hydrazinocarbonyl-ethyl)-benzamide Derivatives

Abstract & Scientific Rationale This application note details the optimized protocol for synthesizing -(1-Hydrazinocarbonyl-ethyl)-benzamide (commonly referred to as -Benzoyl-L-alanine hydrazide when derived from L-alani...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This application note details the optimized protocol for synthesizing


-(1-Hydrazinocarbonyl-ethyl)-benzamide  (commonly referred to as 

-Benzoyl-L-alanine hydrazide
when derived from L-alanine).

Hydrazide derivatives of amino acids are critical pharmacophores in drug discovery, exhibiting significant biological activities including:

  • Antimicrobial & Antitubercular: Inhibition of mycolic acid synthesis in Mycobacterium tuberculosis [1].[1]

  • Anticancer: Functioning as zinc-binding groups in Histone Deacetylase (HDAC) inhibitors [2].

  • Enzyme Inhibition: Serving as transition-state mimetics for protease inhibitors.

The method described herein utilizes a two-step sequence: Nucleophilic Acyl Substitution (Benzoylation) followed by Hydrazinolysis . This route is selected for its scalability, preservation of chiral integrity (enantiomeric excess >98%), and minimal requirement for chromatographic purification.[1]

Retrosynthetic Strategy & Pathway

The synthesis is designed to minimize racemization at the chiral center (


-carbon of the ethyl group). We employ L-Alanine ethyl ester hydrochloride  as the starting material. Direct benzoylation of the ester is preferred over benzoylating the free amino acid to avoid subsequent esterification steps that often require acidic catalysts prone to causing epimerization.
Figure 1: Synthetic Pathway (DOT Diagram)

ReactionScheme SM L-Alanine Ethyl Ester HCl (Starting Material) Inter Ethyl N-benzoyl-L-alaninate (Intermediate Ester) SM->Inter Benzoyl Chloride TEA, DCM, 0°C Prod N-(1-Hydrazinocarbonyl-ethyl)-benzamide (Target Hydrazide) Inter->Prod Hydrazine Hydrate EtOH, Reflux, 4h

Caption: Two-step synthesis via benzoylation of the amino ester followed by nucleophilic attack of hydrazine.

Detailed Experimental Protocols

Phase 1: Synthesis of Ethyl -Benzoyl-L-alaninate

Objective: Protection of the amine and formation of the benzamide linkage.

Reagents:

  • L-Alanine ethyl ester hydrochloride (10.0 mmol)

  • Benzoyl chloride (10.5 mmol)[1]

  • Triethylamine (TEA) (22.0 mmol)[1]

  • Dichloromethane (DCM) (anhydrous, 50 mL)

Protocol:

  • Setup: Charge a 100 mL round-bottom flask (RBF) with L-Alanine ethyl ester HCl and DCM. Cool the suspension to

    
     in an ice bath.
    
  • Base Addition: Add TEA dropwise over 10 minutes. The solution will clear as the free amine is liberated. Stir for 15 minutes at

    
    .
    
  • Acylation: Add Benzoyl chloride dropwise via syringe pump or pressure-equalizing dropping funnel over 20 minutes. Critical: Maintain temperature

    
     to prevent di-acylation or racemization.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup:

    • Wash organic layer with 1M HCl (2

      
       20 mL) to remove unreacted amine/TEA.
      
    • Wash with Sat.

      
       (2 
      
      
      
      20 mL) to remove excess benzoyl chloride (hydrolyzed to benzoic acid).
    • Wash with Brine (20 mL), dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Result: Colorless oil or white solid (Yield: ~90-95%). Proceed directly to Phase 2.

Phase 2: Hydrazinolysis to Target Hydrazide

Objective: Conversion of the ethyl ester to the hydrazide functionality.

Reagents:

  • Ethyl

    
    -benzoyl-L-alaninate (Intermediate from Phase 1)
    
  • Hydrazine Hydrate (80% or 98% grade, 5.0 equivalents)[1]

  • Absolute Ethanol (30 mL)

Protocol:

  • Setup: Dissolve the intermediate ester in Absolute Ethanol in a 100 mL RBF.

  • Addition: Add Hydrazine Hydrate (5 eq) in one portion.

    • Why 5 equivalents? Excess hydrazine drives the equilibrium forward and prevents the formation of the symmetric dimer (

      
      ), a common impurity [3].
      
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Endpoint: TLC (CHCl

      
      :MeOH 9:1). The ester spot (
      
      
      
      ) will disappear, replaced by the hydrazide (
      
      
      ).
  • Isolation:

    • Cool the reaction mixture to RT. Often, the product precipitates as white crystals upon cooling.

    • Concentrate the solvent to ~5 mL under reduced pressure.

    • Add cold Diethyl Ether (20 mL) to force precipitation.

  • Purification: Filter the solid and wash with cold ether. Recrystallize from Ethanol/Water if necessary.

Critical Process Parameters (CPPs) & Data

Physicochemical Characterization
ParameterSpecificationObservation/Target
Appearance White crystalline solidNeedles or powder
Melting Point

Sharp range indicates purity
Yield (Overall)

From L-Alanine ester
Solubility DMSO, Methanol, Hot EthanolPoor in Water, Ether, Hexane
Spectroscopic Validation[1]
  • IR (KBr,

    
    ):  3280–3300 (NH str.), 1640–1660 (Amide I, C=O), 1530 (Amide II).[1] Note: The appearance of the hydrazide doublet NH stretch is diagnostic.
    
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       9.25 (s, 1H, -CONH NH
      
      
      
      )[1]
    • 
       8.60 (d, 1H, Amide-NH)
      
    • 
       7.8–7.4 (m, 5H, Aromatic)[1]
      
    • 
       4.50 (m, 1H, Chiral CH)[1]
      
    • 
       4.20 (br s, 2H, -NHNH
      
      
      
      )
    • 
       1.35 (d, 3H, Methyl)
      

Troubleshooting & Decision Logic

Common issues involve low yields or oil formation. Use the following logic flow to resolve synthetic deviations.

Figure 2: Troubleshooting Workflow (DOT Diagram)

Troubleshooting Problem Issue: Low Yield or Impure Product CheckTLC Check TLC (Is SM remaining?) Problem->CheckTLC YesSM Yes: Incomplete Reaction CheckTLC->YesSM SM Present NoSM No: Side Products/Loss CheckTLC->NoSM Clean conversion? Action1 Increase Reflux Time or Add more Hydrazine YesSM->Action1 Action2 Check Aqueous Layer pH (Did product wash out?) NoSM->Action2 Action3 Dimer Formation? (Recrystallize from EtOH) NoSM->Action3

Caption: Decision tree for addressing common synthetic failures in hydrazide formation.

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive.[1] Handle only in a fume hood. In case of spills, neutralize with dilute hypochlorite solution (bleach) cautiously before disposal.[1]

  • Benzoyl Chloride: Lachrymator. Causes severe skin burns.

  • Waste Disposal: Aqueous washings containing hydrazine must be segregated from general organic waste and treated according to institutional hazardous waste protocols.

References

  • Molecules (2005). Synthesis and biological activity of novel amino acid-(N'-benzoyl) hydrazide derivatives.[2] 10(9), 1093-1100.

  • European Journal of Medicinal Chemistry (2015). Development of certain novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides... as anticancer activity. 92, 282-293.[1]

  • Journal of Chemical Research (2009). Microwave-assisted synthesis of N-acylhydrazines. 2009(1), 44-46.[1]

Sources

Application

Application Notes &amp; Protocols: Strategic Integration of N-(1-Hydrazinocarbonyl-ethyl)-benzamide Scaffolds in Modern Drug Discovery

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of molecules based on the N-(1-Hydrazinocarbonyl-ethyl)-benzamide scaffold. While...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of molecules based on the N-(1-Hydrazinocarbonyl-ethyl)-benzamide scaffold. While this specific molecule is not extensively documented as a lead compound, its constituent functional groups—a benzamide, an alanine-like chiral core, and a hydrazide—are of significant interest in medicinal chemistry. This guide will deconstruct the molecule's components to provide a framework for its application in screening, lead optimization, and bio-conjugation strategies.

Part 1: Deconstructing the N-(1-Hydrazinocarbonyl-ethyl)-benzamide Scaffold: A Triage of Opportunities and Liabilities

The rational application of any chemical scaffold in drug discovery begins with a thorough analysis of its functional components. The N-(1-Hydrazinocarbonyl-ethyl)-benzamide structure presents a compelling case study in balancing desirable pharmacophoric features with potential metabolic and safety liabilities.

The Benzamide Moiety: A Privileged Structural Motif

The benzamide group is a cornerstone of medicinal chemistry, found in numerous approved drugs. Its prevalence is due to its ability to act as a versatile hydrogen bond donor and acceptor, mimicking the peptide bond. This allows it to form stable interactions with a wide array of biological targets, particularly enzymes and receptors. Furthermore, the aromatic ring of the benzamide provides a vector for synthetic elaboration, allowing for the fine-tuning of steric and electronic properties to enhance potency and selectivity.

The Hydrazide Functional Group: A Covalent and Bio-conjugation Tool

The hydrazide (-CONHNH2) moiety is a reactive functional group that offers unique opportunities but also necessitates careful consideration.

  • Covalent Inhibition: Hydrazides can act as nucleophiles and can be designed to form covalent bonds with electrophilic residues (such as aldehydes or ketones) on a protein target. This can lead to irreversible inhibition, offering prolonged duration of action. However, this reactivity also poses a risk of off-target effects and potential immunogenicity.

  • Bio-conjugation Handle: The hydrazide group is widely used in bioconjugation chemistry to link molecules to proteins, antibodies, or other biomolecules. It can react with aldehydes and ketones to form stable hydrazone linkages, a common strategy in the development of antibody-drug conjugates (ADCs) or for attaching probes for target identification.

  • Metabolic Liabilities: A significant concern with hydrazides is their potential for metabolic activation into reactive species. Cytochrome P450-mediated oxidation can generate reactive intermediates that may lead to hepatotoxicity. Therefore, early assessment of the metabolic stability and potential for reactive metabolite formation is critical.

The Chiral Ethyl-Amide Linker

The N-(1-Hydrazinocarbonyl-ethyl)-benzamide scaffold possesses a chiral center. This is a critical feature, as stereoisomers of a drug can have vastly different pharmacological and toxicological profiles. The synthesis of stereochemically pure enantiomers is therefore essential for rigorous biological evaluation.

Part 2: Experimental Workflows and Protocols

The following section outlines detailed protocols for leveraging the N-(1-Hydrazinocarbonyl-ethyl)-benzamide scaffold in a typical drug discovery campaign.

Workflow for Scaffold Evaluation

The diagram below illustrates a typical workflow for evaluating a novel scaffold like N-(1-Hydrazinocarbonyl-ethyl)-benzamide.

Scaffold_Evaluation_Workflow cluster_0 Scaffold Synthesis & Characterization cluster_1 Primary Screening & Hit Identification cluster_2 Hit-to-Lead Optimization Synthesis Synthesis of Enantiopure Scaffold Purity Purity & Structural Verification (NMR, LC-MS) Synthesis->Purity HTS High-Throughput Screening (HTS) Purity->HTS Hit_ID Hit_ID HTS->Hit_ID Potency FBDD Fragment-Based Screening FBDD->Hit_ID Ligand Efficiency SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR ADME In Vitro ADME/Tox Profiling SAR->ADME Lead_Candidate Lead_Candidate ADME->Lead_Candidate

Caption: High-level workflow for the evaluation of a novel chemical scaffold.

Protocol 1: Synthesis of an N-(1-Hydrazinocarbonyl-ethyl)-benzamide Analog Library

This protocol describes a general method for synthesizing a library of analogs based on the core scaffold, starting from L-Alanine.

Objective: To generate a diverse set of analogs for Structure-Activity Relationship (SAR) studies.

Materials:

  • L-Alanine methyl ester hydrochloride

  • Various substituted benzoyl chlorides

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrazine hydrate

  • Methanol (MeOH) or Ethanol (EtOH)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Amide Coupling: a. Dissolve L-Alanine methyl ester hydrochloride (1.0 eq) in DCM. b. Add TEA (2.2 eq) and stir for 10 minutes at 0 °C. c. Add the desired substituted benzoyl chloride (1.1 eq) dropwise at 0 °C. d. Allow the reaction to warm to room temperature and stir for 4-16 hours. e. Monitor the reaction progress by TLC. f. Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3, and brine. g. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. h. Purify the resulting N-benzoyl-L-alanine methyl ester by silica gel column chromatography.

  • Hydrazinolysis: a. Dissolve the purified ester (1.0 eq) in MeOH. b. Add hydrazine hydrate (5.0-10.0 eq) at room temperature. c. Stir the reaction for 12-24 hours. A precipitate may form. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, concentrate the reaction mixture under reduced pressure. f. The crude product can be purified by recrystallization or precipitation from a suitable solvent system (e.g., DCM/hexanes or EtOAc/hexanes) to yield the final N-(1-Hydrazinocarbonyl-ethyl)-benzamide analog.

  • Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Assessing Covalent Inhibition Potential using Mass Spectrometry

This protocol uses intact protein mass spectrometry to determine if a hydrazide-containing compound forms a covalent bond with a target protein that has an accessible electrophilic residue (e.g., an aldehyde generated from a modified amino acid).

Objective: To detect a covalent adduct between the compound and the target protein.

Materials:

  • Purified target protein (with a known or suspected electrophilic site)

  • N-(1-Hydrazinocarbonyl-ethyl)-benzamide analog

  • Dimethyl sulfoxide (DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)

  • LC-MS system capable of intact protein analysis (e.g., Q-TOF or Orbitrap)

Step-by-Step Procedure:

  • Sample Preparation: a. Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). b. Prepare a solution of the target protein in the assay buffer at a suitable concentration (e.g., 5-10 µM). c. In a microcentrifuge tube, mix the protein solution with the test compound to a final concentration of 50-100 µM (final DMSO concentration should be <1%). d. Prepare a control sample with protein and DMSO only. e. Incubate both samples at a specific temperature (e.g., 37 °C) for a defined time course (e.g., 0, 1, 4, and 24 hours).

  • LC-MS Analysis: a. At each time point, quench a small aliquot of the reaction. b. Desalt the sample using a C4 ZipTip or similar desalting column. c. Analyze the desalted protein by LC-MS. d. Deconvolute the resulting mass spectrum to determine the mass of the intact protein.

  • Data Interpretation: a. Compare the mass of the protein in the compound-treated sample to the control sample. b. A mass shift corresponding to the molecular weight of the compound (minus the mass of water, due to hydrazone formation) indicates covalent adduct formation.

Table 1: Example Data for Covalent Modification Analysis

Time PointControl Protein Mass (Da)Compound-Treated Protein Mass (Da)Mass Shift (Da)Expected Shift (Da)
0 hr25000.025000.1+0.1204.2
1 hr25000.225204.3+204.1204.2
4 hr25000.125204.4+204.3204.2

Note: Expected shift = MW of compound (221.24 g/mol ) - MW of H₂O (18.02 g/mol ) = 203.22 Da. The example uses a hypothetical MW.

Protocol 3: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol assesses the metabolic stability of the compound, which is crucial given the potential liabilities of the hydrazide group.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the compound.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile (ACN) with an internal standard for protein precipitation

  • LC-MS/MS system for quantification

Step-by-Step Procedure:

  • Incubation: a. Prepare a master mix of HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer. b. Pre-incubate the mixture at 37 °C for 5 minutes. c. Initiate the metabolic reaction by adding the NADPH regenerating system. d. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture. e. Immediately quench the reaction by adding the aliquot to cold ACN containing an internal standard.

  • Sample Processing and Analysis: a. Vortex the quenched samples and centrifuge to pellet the precipitated protein. b. Transfer the supernatant to a new plate or vials. c. Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: a. Plot the natural log of the percentage of the parent compound remaining versus time. b. Determine the slope of the linear portion of the curve (k). c. Calculate the half-life (t½) = 0.693 / k. d. Calculate the intrinsic clearance (Clint) using the following formula: Clint (µL/min/mg protein) = (k * 1000) / [protein concentration in mg/mL]

Table 2: Example Metabolic Stability Data

Compoundt½ (min)Clint (µL/min/mg)Classification
Verapamil (Control)< 10> 100High Clearance
Warfarin (Control)> 60< 10Low Clearance
Test Compound2527.7Moderate Clearance

Part 3: Visualization of Key Concepts

Potential Metabolic Pathways of Hydrazides

The following diagram illustrates the potential metabolic fate of a hydrazide-containing compound, highlighting the formation of potentially reactive species.

Hydrazide_Metabolism Parent R-CO-NH-NH2 (Parent Hydrazide) CYP450 CYP450 Oxidation Parent->CYP450 Diazene Diazene Intermediate [R-CO-N=NH] CYP450->Diazene Acyl_Radical Acyl Radical [R-CO•] Reactive_Metabolite Reactive Metabolite Acyl_Radical->Reactive_Metabolite Diazene->Acyl_Radical Loss of N2 Covalent_Binding Covalent Binding to Proteins Reactive_Metabolite->Covalent_Binding Toxicity Potential Hepatotoxicity Covalent_Binding->Toxicity

Caption: Potential bioactivation pathway of hydrazide-containing drugs.

References

  • Drug-Induced Liver Injury. U.S. National Library of Medicine, LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Metabolic Activation of Hydralazine. L.C. Timbrell, J.A. et al. (1980). The role of metabolism in the toxicity of hydralazine. Journal of Toxicology and Environmental Health. [Link]

Method

Application and Protocol Guide for the Quantitative Analysis of N-(1-Hydrazinocarbonyl-ethyl)-benzamide

Abstract: This document provides a comprehensive guide to the quantitative analysis of N-(1-Hydrazinocarbonyl-ethyl)-benzamide, a compound of interest in pharmaceutical development as a potential intermediate or metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the quantitative analysis of N-(1-Hydrazinocarbonyl-ethyl)-benzamide, a compound of interest in pharmaceutical development as a potential intermediate or metabolite. The primary recommended method is a robust, validated Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) protocol. An alternative, higher-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method is also discussed. These protocols are designed for researchers, quality control analysts, and drug development professionals, with a focus on ensuring data integrity through rigorous validation in accordance with international standards.

Introduction and Analytical Strategy

N-(1-Hydrazinocarbonyl-ethyl)-benzamide possesses structural features—a benzamide group and a hydrazide moiety—that dictate the optimal analytical strategies for its quantification. The benzamide portion contains a strong chromophore, making it highly suitable for UV detection. The overall polarity of the molecule lends itself well to separation via reversed-phase chromatography.

The principal challenge in quantifying this analyte is ensuring specificity, particularly in complex matrices where related substances or degradation products may be present. Therefore, the cornerstone of this guide is a stability-indicating HPLC method, validated to demonstrate that it is fit for its intended purpose. The validation framework is built upon the International Council for Harmonisation (ICH) Q2(R1) guidelines, which represent the global standard for analytical procedure validation.[1][2][3]

Physicochemical Properties and Their Analytical Implications

A thorough understanding of the analyte's properties is critical for method development.

  • Structure: N-(1-Hydrazinocarbonyl-ethyl)-benzamide

  • Key Functional Groups:

    • Benzamide: Aromatic ring conjugated with an amide carbonyl. This is the primary chromophore responsible for UV absorbance, typically with a maximum (λ_max) around 225-280 nm.

    • Hydrazide: A reactive moiety that can be targeted for derivatization if enhanced sensitivity or alternative detection methods are required.[4]

    • Aliphatic Chain: Provides a degree of non-polar character.

  • Solubility: The molecule is expected to be soluble in polar organic solvents like methanol and acetonitrile, and aqueous mixtures thereof, making it compatible with reversed-phase HPLC mobile phases.[5]

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis due to its high resolving power, reproducibility, and robustness. For N-(1-Hydrazinocarbonyl-ethyl)-benzamide, a reversed-phase method using a C18 column is the logical choice, as it effectively separates moderately polar to non-polar compounds.[6][7]

Principle of the Method

The analyte is injected into the HPLC system, where it is partitioned between a non-polar stationary phase (the C18 column) and a polar mobile phase. By controlling the composition of the mobile phase, the retention time of the analyte can be precisely controlled. As the analyte elutes from the column, it passes through a UV detector. The amount of UV light absorbed is directly proportional to the concentration of the analyte in the sample, following the Beer-Lambert law.

Experimental Protocol: HPLC-UV

Instrumentation and Chromatographic Conditions

ParameterSpecificationRationale
HPLC System Quaternary or Binary Gradient Pump, Autosampler, Column Oven, UV-Vis DetectorStandard equipment for robust and reproducible chromatographic analysis.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA general-purpose reversed-phase column providing excellent resolution and efficiency for aromatic amides.[6][8]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid provides good peak shape by controlling the ionization of any acidic or basic functional groups. Acetonitrile is a common organic modifier with low UV cutoff.
Gradient 0-15 min: 30% to 70% B15-17 min: 70% to 30% B17-20 min: 30% B (re-equilibration)A gradient elution ensures that the analyte elutes with a good peak shape and that any more or less retained impurities are also eluted from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µLA smaller injection volume minimizes potential peak distortion.
Detection λ 254 nmA common wavelength for aromatic compounds, providing good sensitivity. A full UV scan of a standard should be performed to determine the optimal λ_max.

Preparation of Solutions

  • Mobile Phase Preparation: Prepare 1 L of Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC-grade water. Prepare Mobile Phase B by adding 1 mL of formic acid to 1 L of HPLC-grade acetonitrile. Filter both through a 0.45 µm filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of N-(1-Hydrazinocarbonyl-ethyl)-benzamide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). Sonicate for 10 minutes to ensure complete dissolution.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the Stock Solution with the diluent to cover the expected concentration range (e.g., 1, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample material (e.g., drug substance, formulation powder) into a volumetric flask. Add diluent to approximately 70% of the volume, sonicate for 15 minutes to extract the analyte, cool to room temperature, and dilute to the mark. Filter the solution through a 0.45 µm syringe filter prior to injection. The final concentration should fall within the calibration range.[6]

Method Validation Protocol

The developed method must be validated to ensure its suitability for the intended purpose, adhering to ICH Q2(R1) guidelines.[1][2][8][9]

Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light) to ensure no co-elution with degradation products.Peak is pure and free from interference at its retention time. Resolution between the analyte and nearest impurity/degradant is >2.0.
Linearity Analyze five concentrations (e.g., 50-150% of target) in triplicate. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.998.
Range Confirmed by linearity, accuracy, and precision data.The range over which the method is linear, accurate, and precise.
Accuracy Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the same sample.Intermediate Precision: Repeat on a different day with a different analyst/instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Based on signal-to-noise ratio (LOD S/N=3, LOQ S/N=10) or standard deviation of the response and the slope of the calibration curve.[10]LOD and LOQ should be determined and reported.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters remain within acceptable limits.

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis (quantification in plasma or tissue) or trace impurity analysis, LC-MS/MS is the gold standard.[11][12][13]

Principle of the Method

LC-MS/MS combines the separation power of HPLC with the highly specific detection of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI). A specific precursor ion (matching the analyte's molecular weight) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is extremely selective and significantly reduces background noise.[12]

Protocol Outline: LC-MS/MS
  • Sample Preparation: May require more rigorous cleanup, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to minimize matrix effects.[12]

  • Chromatography: Similar to the HPLC-UV method but often uses faster gradients and smaller particle size columns to increase throughput.

  • Ionization: ESI in positive mode is predicted to be effective for this molecule.

  • MRM Transitions: The specific precursor → product ion transitions must be determined by infusing a standard solution of the analyte into the mass spectrometer.

  • Quantification: An internal standard (ideally a stable isotope-labeled version of the analyte) is used to correct for matrix effects and variations in instrument response. Quantification is based on the peak area ratio of the analyte to the internal standard.[14]

Data Visualization and Workflow

Workflow for Analytical Method Implementation

Workflow cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Q2) cluster_routine Phase 3: Routine Analysis Dev1 Define Analytical Requirements Dev2 Select Technique (HPLC vs LC-MS) Dev1->Dev2 Dev3 Optimize HPLC/LC Parameters Dev2->Dev3 Dev4 Develop Sample Preparation Protocol Dev3->Dev4 Val1 Specificity & Forced Degradation Dev4->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD / LOQ Val3->Val4 Val5 Robustness Val4->Val5 R1 Sample Receipt & Preparation Val5->R1 Implement for Routine Use R2 System Suitability Test (SST) R1->R2 R3 Sample Analysis R2->R3 R4 Data Processing & Reporting R3->R4

Caption: Overall workflow from method development to routine analysis.

Logical Flow of HPLC Method Validation

ValidationLogic Start Start Validation Specificity Is the method specific? Start->Specificity Linearity Is the response linear? Specificity->Linearity Yes Revise Revise Method Specificity->Revise No Accuracy Is the method accurate? Linearity->Accuracy Yes Linearity->Revise No Precision Is the method precise? Accuracy->Precision Yes Accuracy->Revise No Validated Method Validated Precision->Validated Yes Precision->Revise No Revise->Specificity

Caption: Decision logic for core HPLC validation parameters.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Gendovska, S., et al. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Semantic Scholar. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Helena, A. (2014). Application of LC-MS for the identification and quantification of pharmaceuticals and their transformation products during catalytic ozonation. [Link]

  • Neto, A. J. G., et al. (2021). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica. [Link]

  • Lee, S., & Zhu, M. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

  • Sladkov, V. N., et al. (1990). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. The Analyst. [Link]

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutica Analytica Chimica. [Link]

  • Bioanalysis Zone. LC-MS. [Link]

  • ResearchGate. LC-MS Techniques for Quantification of Pharmaceutical Compounds. [Link]

  • Shormanov, V. K., et al. (2013). [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography]. Klinicheskaia Laboratornaia Diagnostika. [Link]

  • Charyulu, S. S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Rasayan Journal of Chemistry. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Hydrazine. [Link]

  • ResearchGate. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. [Link]

  • Reddy, T. S., & Sastry, C. S. (2016). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. ARC Journals. [Link]

  • Hohn, C., et al. (2022). Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. MDPI. [Link]

  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. [Link]

  • Charyulu, S. S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. ResearchGate. [Link]

  • ResearchGate. How to measure aromatic amine compounds using uv/visible spectrophotometer?. [Link]

  • PubChem - NIH. N-Ethylbenzamide. [Link]

  • Cheméo. Chemical Properties of N-Ethyl-N-methyl-benzamide. [Link]

  • PubChem - NIH. Benzamide. [Link]

  • Jurnal UPI. How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-(1-Hydrazinocarbonyl-ethyl)-benzamide Solubility Issues

Welcome to the technical support center for N-(1-Hydrazinocarbonyl-ethyl)-benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(1-Hydrazinocarbonyl-ethyl)-benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation with this compound. As Senior Application Scientists, we have compiled this resource to provide not only procedural guidance but also the underlying scientific rationale to empower you in your research.

Understanding the Molecule: A Hybrid Structure

N-(1-Hydrazinocarbonyl-ethyl)-benzamide is a unique molecule incorporating both a benzamide and a hydrazide functional group. This hybrid structure dictates its solubility profile, which can be complex. The benzamide portion, with its aromatic ring, contributes to hydrophobicity, while the hydrazide and amide moieties are capable of hydrogen bonding, imparting some degree of polarity. Understanding this duality is key to troubleshooting its solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My N-(1-Hydrazinocarbonyl-ethyl)-benzamide is not dissolving in aqueous buffers. What should I do?

This is a common issue due to the presence of the hydrophobic benzene ring.[1] Limited water solubility is an expected characteristic of many benzamide-containing compounds.[1][2]

Initial Steps:

  • Verify Compound Purity: Impurities from synthesis can significantly impact solubility. Ensure your compound is of high purity.

  • Gentle Heating: For many compounds, solubility increases with temperature.[3][4] Try warming the solution gently (e.g., to 37-50°C) with constant stirring.

  • Mechanical Agitation: Sonication or vortexing can help break down solid aggregates and increase the rate of dissolution.

Advanced Troubleshooting:

  • pH Adjustment: The hydrazide group has basic properties and the amide proton can be weakly acidic. The overall charge of the molecule, and thus its aqueous solubility, can be influenced by pH.[5][6][7]

    • Protocol for pH Screening:

      • Prepare a series of small-volume buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

      • Add a small, known amount of your compound to each buffer.

      • Stir or agitate for a set period.

      • Visually inspect for dissolution and, if possible, quantify the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy).

    • Rationale: Acidic drugs are typically less soluble in acidic solutions, while basic drugs are less soluble in basic solutions.[5] By screening a range of pH values, you can identify the pH at which the compound is ionized, which generally enhances aqueous solubility.

  • Co-solvent Systems: If pH adjustment is insufficient or not compatible with your experimental design, the use of a water-miscible organic co-solvent is a standard approach.

    • Recommended Co-solvents:

      • Dimethyl Sulfoxide (DMSO)

      • Dimethylformamide (DMF)

      • Ethanol

      • Methanol

    • Workflow for Co-solvent Optimization:

      • Prepare a concentrated stock solution of your compound in 100% DMSO or another suitable organic solvent. Polar aprotic solvents like DMSO and DMF are often effective for polar molecules.[2]

      • Serially dilute the stock solution into your aqueous buffer.

      • Observe for any precipitation. It is crucial to keep the final concentration of the organic solvent as low as possible to avoid impacting downstream biological assays.

`dot graph TD { A[Start: Compound does not dissolve in aqueous buffer] --> B{Have you tried gentle heating and agitation?}; B -- No --> C[Apply gentle heat (37-50°C) and sonicate/vortex]; B -- Yes --> D{Is pH adjustment an option for your experiment?}; C --> D; D -- Yes --> E[Perform a pH screening experiment]; D -- No --> F[Prepare a concentrated stock in an organic co-solvent (e.g., DMSO)]; E --> G{Did pH adjustment improve solubility?}; F --> H[Serially dilute stock into aqueous buffer. Monitor for precipitation.]; G -- Yes --> I[Determine optimal pH for dissolution. Proceed with experiment.]; G -- No --> F; H --> J[Optimize final co-solvent concentration. Proceed with experiment.]; I --> K[End]; J --> K[End];

} ` Caption: Troubleshooting workflow for aqueous solubility.

Question 2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

This phenomenon, known as "crashing out," occurs when the compound's solubility limit is exceeded in the final solvent mixture.

Causality: While N-(1-Hydrazinocarbonyl-ethyl)-benzamide may be highly soluble in pure DMSO, its solubility dramatically decreases as the percentage of the aqueous buffer increases.

Mitigation Strategies:

  • Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO. This will result in a lower final concentration of the compound when diluted into the buffer, which may be below its solubility limit in the mixed solvent system.

  • Increase the Final Co-solvent Percentage: If your experimental system can tolerate it, increasing the final percentage of DMSO (e.g., from 0.5% to 1% or 2%) can help maintain solubility.

  • Use a Different Co-solvent: Some compounds are more soluble in other co-solvents like ethanol or DMF. It may be beneficial to test a panel of pharmaceutically acceptable solvents.

  • Pluronic F-68: The addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the aqueous buffer can help to stabilize the compound and prevent precipitation.

Question 3: What are the best organic solvents for dissolving N-(1-Hydrazinocarbonyl-ethyl)-benzamide for non-aqueous applications?

Based on the structure, which contains both polar (amide, hydrazide) and non-polar (benzene ring) functionalities, a range of polar organic solvents should be effective.

Predicted Solubility Profile:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents can effectively solvate the polar amide and hydrazide groups.[2]
Polar Protic Methanol, EthanolModerate to HighCapable of hydrogen bonding with the compound, facilitating dissolution.[1][8]
Less Polar Dichloromethane (DCM), ChloroformModerateMay dissolve the compound, particularly with the aid of a small amount of a more polar co-solvent.[9]
Non-Polar Toluene, HexanesLowThe polar functional groups will limit solubility in highly non-polar solvents.[2]

Experimental Protocol for Solubility Determination:

  • Solvent Selection: Choose a range of solvents from the classes listed above.

  • Equilibrium Method (Shake-Flask):

    • Add an excess amount of N-(1-Hydrazinocarbonyl-ethyl)-benzamide to a known volume of each solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully remove an aliquot of the supernatant.

    • Dilute the supernatant with a suitable solvent and quantify the concentration using a validated analytical method (e.g., HPLC-UV).

Question 4: My compound seems to be degrading in solution over time, affecting my results. How can I address this?

Hydrazides can be susceptible to hydrolysis, particularly at extreme pH values and elevated temperatures.

Troubleshooting Stability:

  • pH Monitoring: If you are using a buffered solution, ensure the pH remains stable over the course of your experiment.

  • Temperature Control: Avoid prolonged storage of solutions at elevated temperatures. Prepare fresh solutions for each experiment if possible. For storage, consider freezing at -20°C or -80°C.

  • Light Sensitivity: Some organic molecules are light-sensitive. Store solutions in amber vials or protect them from light.

  • Purity of Solvents: Use high-purity, anhydrous solvents when possible, as water can be a reactant in degradation pathways.

`dot graph G { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} ` Caption: Logical relationships in troubleshooting solubility.

References

  • Benzamide - Solubility of Things. (n.d.).
  • Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. (2023). Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Hydrazines - Wikipedia. (n.d.). Retrieved from [Link]

  • Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. (n.d.). ResearchGate. Retrieved from [Link]

  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). SlidePlayer. Retrieved from [Link]

  • Benzamide | C7H7NO - PubChem. (n.d.). Retrieved from [Link]

  • Effect of solubility of a hydrazide compound on the crystallization behavior of poly(l-lactide). (n.d.). RSC Publishing. Retrieved from [Link]

  • Solubility: An overview. (n.d.). International Journal of Pharmaceutical and Chemical Analysis. Retrieved from [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. (2024). Alwsci. Retrieved from [Link]

  • Physical properties of synthesized hydrazones. (n.d.). ResearchGate. Retrieved from [Link]

  • 4 Factors Affecting Solubility Of Drugs. (2022). Outsourced Pharma. Retrieved from [Link]

  • Hydrazine - Solubility of Things. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of N-(1-Hydrazinocarbonyl-ethyl)-benzamide

Welcome to the dedicated technical support center for the synthesis of N-(1-Hydrazinocarbonyl-ethyl)-benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of N-(1-Hydrazinocarbonyl-ethyl)-benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for navigating the common challenges encountered during this specific synthesis. Our focus is on understanding the root causes of side reactions and implementing effective, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most critical side reaction to be aware of during the synthesis of N-(1-Hydrazinocarbonyl-ethyl)-benzamide?

A1: The most significant and frequently encountered side reaction is the racemization of the chiral center of the alanine moiety. N-benzoyl protected amino acids are particularly susceptible to racemization during the activation of the carboxylic acid, proceeding through an azlactone (oxazol-5(4H)-one) intermediate.[1][2] This can lead to the formation of a diastereomeric mixture, complicating purification and reducing the yield of the desired enantiomer.

Q2: I am using a carbodiimide coupling agent like EDC and observing a significant amount of an insoluble white precipitate that is not my product. What is it?

A2: This is likely N-acylurea , a common byproduct in carbodiimide-mediated couplings.[3] It forms from the rearrangement of the reactive O-acylisourea intermediate. This side reaction deactivates the coupling agent and can significantly lower your yield. The addition of additives like 1-hydroxybenzotriazole (HOBt) can effectively suppress the formation of N-acylurea by rapidly converting the O-acylisourea to a more stable active ester.[3][4]

Q3: Can diketopiperazine (DKP) formation occur in this synthesis?

A3: While less common than in traditional dipeptide synthesis, intramolecular cyclization to form a diketopiperazine-like structure is a potential side reaction, especially under basic conditions or upon prolonged reaction times.[5][6] This is a known degradation pathway for peptides and their derivatives.[7]

Q4: Are there any specific considerations when using hydrazine in this reaction?

A4: Yes. While hydrazine is a key reagent, its use requires care. Direct hydrazinolysis of esters can sometimes lead to side reactions and may not be compatible with all protecting groups.[8][9] When using a coupling agent to form the hydrazide from the carboxylic acid, ensuring the complete consumption of the activated acid is crucial to prevent side reactions with excess hydrazine.

Troubleshooting Guides for Common Side Reactions

This section provides a detailed, question-and-answer-style troubleshooting guide for the most prevalent side reactions encountered during the synthesis of N-(1-Hydrazinocarbonyl-ethyl)-benzamide.

Issue 1: Racemization of the Alanine Stereocenter

Q: My final product shows two spots on TLC/chiral HPLC, indicating a mixture of diastereomers. What is causing this and how can I prevent it?

A: Cause: Racemization is the primary culprit. The N-benzoyl group on the alanine makes the alpha-proton acidic. During the activation of the carboxylic acid (e.g., with a carbodiimide), an azlactone intermediate can form. This intermediate is planar at the chiral center, and its enol form is achiral, leading to loss of stereochemical integrity upon nucleophilic attack by hydrazine.[1][2][10]

Identification:

  • Chiral HPLC: This is the most definitive method to quantify the extent of racemization.

  • NMR Spectroscopy: In some cases, diastereomers can be distinguished by proton or carbon NMR, often appearing as doubled peaks for certain protons.

Prevention and Mitigation:

  • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its derivatives (e.g., 6-Cl-HOBt) is highly recommended.[4][11] These additives react with the activated acid to form an active ester, which is less prone to racemization than the O-acylisourea or other highly reactive intermediates.

  • Control of Base: The type and amount of base used can significantly impact racemization.[10] Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) instead of triethylamine (TEA). Use the minimum amount of base necessary to neutralize any acid salts and facilitate the reaction.

  • Low Temperature: Perform the coupling reaction at low temperatures (e.g., 0 °C to room temperature). Lower temperatures disfavor the formation of the azlactone intermediate.[12]

  • Choice of Coupling Reagent: While carbodiimides are common, other coupling reagents like HATU or HBTU, especially when used with HOBt or HOAt, can offer higher coupling efficiency with a lower risk of racemization.[13][14]

Experimental Protocol to Minimize Racemization:

  • Dissolve N-benzoyl-L-alanine (1 equivalent) and HOBt (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the coupling agent (e.g., EDC, 1.1 equivalents) to the solution and stir for 15-30 minutes to allow for the formation of the HOBt active ester.

  • Slowly add a solution of hydrazine hydrate (1.2 equivalents) and DIPEA (1.1 equivalents) in the same solvent.

  • Maintain the reaction at 0 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

Issue 2: Formation of N-acylurea Byproduct

Q: I am using EDC as a coupling agent and after the reaction, I have a significant amount of a white, insoluble solid that is difficult to remove. How can I avoid this?

A: Cause: You are observing the formation of N-acylurea. This occurs when the O-acylisourea intermediate, formed from the reaction of N-benzoyl-alanine with EDC, undergoes an intramolecular rearrangement to the more stable, unreactive N-acylurea.[3][12]

Identification:

  • Insolubility: The urea byproduct of EDC is typically water-soluble, but the N-acylurea is often insoluble in common organic solvents.

  • IR Spectroscopy: The N-acylurea will show characteristic amide and urea carbonyl stretches.

  • Mass Spectrometry: The mass of the N-acylurea will correspond to the sum of the N-benzoyl-alanine and the EDC minus a molecule of water.

Prevention and Mitigation:

  • Use of HOBt: As with racemization, HOBt is the key to preventing N-acylurea formation. HOBt acts as a nucleophilic trap for the O-acylisourea, rapidly converting it to the HOBt-active ester before it has a chance to rearrange.[3]

  • Reaction Conditions: Ensure your reagents are anhydrous, as water can hydrolyze the activated intermediates.

Experimental Protocol to Suppress N-acylurea Formation:

  • In a round-bottom flask, dissolve N-benzoyl-L-alanine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

  • Add EDC (1.1 equivalents) to the solution at 0 °C.

  • Stir the mixture for 20-30 minutes at 0 °C to pre-activate the carboxylic acid and form the HOBt ester.

  • Add hydrazine hydrate (1.2 equivalents).

  • Allow the reaction to proceed at room temperature.

  • Upon completion, the water-soluble EDC-urea byproduct can be removed by an aqueous workup.

Data Summary

Side ReactionKey IndicatorPrimary CauseRecommended Preventative ActionExpected Purity Improvement
Racemization Presence of diastereomers (chiral HPLC)Formation of azlactone intermediateAddition of HOBt, use of hindered base (DIPEA), low temperature>98% enantiomeric excess
N-acylurea Formation Insoluble white precipitateRearrangement of O-acylisoureaAddition of HOBtIncreased product yield by 10-30%
Diketopiperazine Formation Presence of a lower molecular weight cyclic byproduct (LC-MS)Intramolecular cyclizationShorter reaction times, controlled basicityDependent on reaction conditions

Visualizing Reaction Pathways

Main Synthesis Pathway and Key Side Reactions

The following diagram illustrates the desired reaction pathway for the synthesis of N-(1-Hydrazinocarbonyl-ethyl)-benzamide and the competing side reactions of racemization and N-acylurea formation.

G cluster_main Main Reaction Pathway cluster_side Side Reactions N-Benzoyl-Alanine N-Benzoyl-Alanine O-Acylisourea O-Acylisourea N-Benzoyl-Alanine->O-Acylisourea + EDC N-Benzoyl-Alanine->O-Acylisourea HOBt_Ester HOBt Active Ester O-Acylisourea->HOBt_Ester + HOBt O-Acylisourea->HOBt_Ester Azlactone Azlactone O-Acylisourea->Azlactone Rearrangement O-Acylisourea->Azlactone N_Acylurea N-Acylurea O-Acylisourea->N_Acylurea Intramolecular Rearrangement O-Acylisourea->N_Acylurea Product N-(1-Hydrazinocarbonyl-ethyl)-benzamide HOBt_Ester->Product + Hydrazine HOBt_Ester->Product Racemic_Product Racemic Product Azlactone->Racemic_Product + Hydrazine Azlactone->Racemic_Product

Sources

Troubleshooting

minimizing off-target effects of N-(1-Hydrazinocarbonyl-ethyl)-benzamide

Technical Support Center: N-(1-Hydrazinocarbonyl-ethyl)-benzamide Optimization Case Reference: #BZ-ALA-HYD-OPT Subject: Minimizing Off-Target Effects & Specificity Optimization Molecule Class: Peptidomimetic Hydrazide (B...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(1-Hydrazinocarbonyl-ethyl)-benzamide Optimization

Case Reference: #BZ-ALA-HYD-OPT Subject: Minimizing Off-Target Effects & Specificity Optimization Molecule Class: Peptidomimetic Hydrazide (Benzoyl-Alanine-Hydrazide / Bz-Ala-NHNH₂) Primary Applications: Serine Protease Inhibition (Elastase-like), Myeloperoxidase (MPO) Modulation, Bioconjugation Probes.

Part 1: Executive Technical Brief

N-(1-Hydrazinocarbonyl-ethyl)-benzamide acts as a "double-edged" effector in biochemical systems. Its structure combines a peptidomimetic backbone (Benzoyl-Alanine) with a reactive nucleophilic tail (Hydrazide).

  • The Specificity Challenge: The Benzoyl-Alanine moiety directs the molecule toward hydrophobic pockets of serine proteases (e.g., Human Leukocyte Elastase). However, the hydrazide group is chemically promiscuous, capable of reversible Schiff base formation with endogenous aldehydes (e.g., Pyridoxal Phosphate) and irreversible inhibition of heme-peroxidases (e.g., MPO).

  • The Solution: Minimizing off-target effects requires uncoupling the chemical reactivity of the hydrazide from the molecular recognition of the peptide backbone through strict pH control, scavenger deployment, and kinetic gating.

Part 2: Troubleshooting Guide (Q&A)

Category A: Enzymatic Assay Specificity

Q1: I am using this compound to inhibit Elastase, but I see significant inhibition of Myeloperoxidase (MPO) in my neutrophil lysates. How do I stop this? A: This is a known off-target interaction. Hydrazides are potent, often suicide substrates for MPO. The MPO heme center oxidizes the hydrazide to a radical species, leading to heme destruction.

  • Immediate Fix: Add Methionine (1 mM) or Taurine (5 mM) to your assay buffer. These act as alternative substrates/scavengers for hypohalous acids produced by MPO but do not interfere with Elastase activity.

  • Protocol Adjustment: Pre-incubate the lysate with a specific MPO inhibitor (like 4-aminobenzoic acid hydrazide, if distinct from your probe, or a non-hydrazide MPO inhibitor like PF-1355 ) before adding your Benzoyl-Alanine-Hydrazide compound to isolate the protease signal.

Q2: My IC50 values shift drastically when I change the pH from 7.4 to 6.0. Is the compound unstable? A: It is likely not instability, but a change in protonation state and reactivity.

  • Mechanism: The hydrazide group (

    
    ) is largely unprotonated at neutral pH, making it a strong nucleophile. At lower pH (closer to 5.0-6.0), hydrazone formation with carbonyls is catalytically favored, potentially increasing non-specific binding to oxidized proteins or keto-metabolites.
    
  • Recommendation: Maintain pH strictness at 7.4 ± 0.1 . If acidic conditions are required (e.g., lysosomal assays), run a "Mock-Hydrazide" control (using Benzoyl-Alanine-Amide) to subtract non-specific background binding.

Category B: Cell-Based Toxicity & Interference

Q3: Treated cells show signs of metabolic stress and Vitamin B6 deficiency. Is this an off-target effect? A: Yes. Hydrazides react with Pyridoxal Phosphate (PLP) , the active form of Vitamin B6, forming hydrazones. This depletes the cellular PLP pool, inhibiting PLP-dependent enzymes (transaminases, decarboxylases).

  • Correction: Supplement cell culture media with Pyridoxine (10–50 µM) to saturate the PLP pool. This minimizes metabolic toxicity without preventing the compound from binding its protease target.

Q4: I see high background fluorescence in my bioconjugation experiments. How do I improve the signal-to-noise ratio? A: The hydrazide is likely reacting with endogenous carbonyls (oxidized lipids/proteins) rather than your specific target.

  • The "Quench-Shift" Protocol:

    • Perform the labeling reaction.

    • Add a high concentration of a "dummy" ketone (e.g., Acetone or Pyruvate at 10 mM) for 15 minutes before analysis.

    • This competitively displaces labile, non-specific Schiff bases while leaving the stable, specific covalent bonds intact.

Part 3: Experimental Protocols

Protocol 1: Determining Specificity Window (Protease vs. MPO)

Objective: To quantify the "Safe Window" where the compound inhibits the target (Elastase) without inhibiting the off-target (MPO).

StepReagent/ActionConcentrationDurationNotes
1 Prepare Buffer50 mM HEPES, pH 7.4, 150 mM NaClN/AAvoid Tris (primary amines can interfere).
2 Substrate PrepElastase Substrate (e.g., MeOSuc-AAPV-pNA)100 µMKeep on ice.
3 MPO ControlPurified MPO + H₂O₂10 nM MPOMonitor peroxidation activity (e.g., TMB oxidation).
4 TitrationAdd N-(1-Hydrazinocarbonyl-ethyl)-benzamide0.1 nM – 100 µMLogarithmic dilution series.
5 ReadoutMeasure Absorbance (405 nm for pNA)Kinetic (30 min)Compare IC50 curves.

Data Analysis: Calculate the Selectivity Index (SI) :


.
  • Target SI: > 100.

  • If SI < 10: You must use the scavengers mentioned in the Troubleshooting section.

Protocol 2: PLP-Depletion Rescue Assay (Cell Culture)

Objective: To validate that observed cytotoxicity is due to off-target PLP sequestration.

  • Seed Cells: HEK293 or HepG2 cells (10,000/well).

  • Arm 1 (Control): Vehicle only.

  • Arm 2 (Test): Compound at

    
    .
    
  • Arm 3 (Rescue): Compound at

    
     + Pyridoxal (100 µM) .
    
  • Incubation: 24–48 hours.

  • Readout: Cell viability (ATP/CellTiter-Glo).

    • Interpretation: If Arm 3 viability >> Arm 2, toxicity is off-target (PLP-mediated). If Arm 3 ≈ Arm 2, toxicity is on-target or due to another mechanism.

Part 4: Mechanism of Action & Off-Target Pathways

The following diagram illustrates the divergent pathways of N-(1-Hydrazinocarbonyl-ethyl)-benzamide, highlighting the competition between the desired Protease Inhibition and the off-target MPO/PLP pathways.

MechanismPathways Compound N-(1-Hydrazinocarbonyl- ethyl)-benzamide Target_Protease Target: Serine Protease (Elastase-like) Compound->Target_Protease Peptide Recognition (Specific) OffTarget_MPO Off-Target: MPO (Heme Center) Compound->OffTarget_MPO Hydrazide Oxidation (Non-specific) OffTarget_PLP Off-Target: Vitamin B6 (Pyridoxal Phosphate) Compound->OffTarget_PLP Hydrazone Formation (Schiff Base) Inhibition Reversible/Covalent Inhibition Target_Protease->Inhibition RadicalDamage Radical Generation & Heme Destruction OffTarget_MPO->RadicalDamage Suicide Inhibition Depletion PLP Depletion (Metabolic Toxicity) OffTarget_PLP->Depletion Co-factor Loss

Caption: Divergent pathways of Benzoyl-Alanine-Hydrazide showing specific protease targeting versus hydrazide-mediated off-target toxicity.

Part 5: References

  • Kettle, A. J., et al. (1995).[1] "Inhibition of myeloperoxidase by benzoic acid hydrazides." Biochemical Journal. A mechanistic study detailing how hydrazide structures act as suicide substrates for MPO.

  • Popiołek, L. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature." Medicinal Chemistry Research. Provides context on the chemical reactivity and biological targets of the hydrazide pharmacophore.[2][3][4][5][6]

  • Tipton, K. F., et al. (2006). "Monoamine oxidases: certainties and uncertainties." Current Medicinal Chemistry. Discusses the interaction of hydrazide derivatives with amine oxidases and flavin cofactors.

  • Powers, J. C., et al. (2002). "Irreversible inhibitors of serine, cysteine, and threonine proteases." Chemical Reviews. The authoritative text on designing peptide-based inhibitors, including aza-peptide and hydrazide mechanisms.

Sources

Optimization

Technical Support Center: N-(1-Hydrazinocarbonyl-ethyl)-benzamide

Guide Objective: This document provides a comprehensive technical guide for the long-term storage and stability assessment of N-(1-Hydrazinocarbonyl-ethyl)-benzamide. The recommendations herein are synthesized from estab...

Author: BenchChem Technical Support Team. Date: February 2026

Guide Objective: This document provides a comprehensive technical guide for the long-term storage and stability assessment of N-(1-Hydrazinocarbonyl-ethyl)-benzamide. The recommendations herein are synthesized from established principles for handling benzamide and hydrazide functional groups to ensure compound integrity for research and development applications.

Introduction: Understanding the Molecule

N-(1-Hydrazinocarbonyl-ethyl)-benzamide is a molecule featuring two key functional groups: a stable benzamide and a more chemically labile acylhydrazide . The long-term stability of this compound is primarily dictated by the reactivity of the hydrazide moiety, which can be susceptible to environmental factors. Proper storage is therefore not merely a matter of logistics but a critical step in ensuring experimental reproducibility and the validity of research outcomes.

This guide provides a framework for optimal storage and includes protocols for validating the integrity of your samples over time.

Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for N-(1-Hydrazinocarbonyl-ethyl)-benzamide?

For maximum stability, the compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept at low temperatures.

Parameter Optimal Condition Acceptable Alternative Rationale
Temperature -20°C to -80°C2-8°C (for shorter term)Reduces the rate of potential hydrolytic and oxidative degradation.
Atmosphere Inert Gas (Argon, Nitrogen)Desiccated, Tightly SealedThe hydrazide group can be sensitive to oxidation by atmospheric oxygen.[1]
Light Amber Vial / Stored in DarkOpaque secondary containerPrevents potential photolytic degradation.[2][3]
Moisture Store with DesiccantTightly sealed containerMinimizes risk of hydrolysis of the amide and hydrazide bonds.[4][5]
Physical Form Solid (Lyophilized Powder)Crystalline SolidStoring in solution is not recommended long-term due to increased risk of hydrolysis.
Q2: Why are these specific conditions necessary?

The molecular structure contains two potential points of failure under suboptimal conditions: the amide and the acylhydrazide linkages.

  • Hydrolysis: Both amide and hydrazide bonds can undergo hydrolysis, a reaction with water that cleaves the bond. This process can be catalyzed by acidic or basic contaminants and is accelerated by higher temperatures.[4][5] While acylhydrazones are noted for having enhanced hydrolytic stability compared to other linkages like imines, the risk is not negligible over long storage periods.[4] Studies on similar compounds show that stability increases as the pH approaches neutral.[5]

  • Oxidation: The hydrazine/hydrazide moiety is a reducing group and can be susceptible to oxidation, especially in the presence of air and certain metal ions.[1] Storing under an inert atmosphere mitigates this risk.

The diagram below illustrates the primary environmental factors that can compromise the integrity of the compound.

Caption: Key environmental factors leading to compound degradation.

Q3: What are the visible signs of compound degradation?

Degradation is often not visible to the naked eye. However, you should be concerned if you observe:

  • Change in Color: A shift from a white or off-white powder to yellow or brown.

  • Change in Physical State: Clumping of the powder, which may indicate moisture absorption.

  • Reduced Solubility: Difficulty dissolving the compound in a solvent in which it was previously soluble.

Crucially, the absence of these signs does not guarantee compound integrity. Analytical verification is the only definitive method.

Q4: How can I test the purity and stability of my stored sample?

The most reliable method is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. A stability-indicating HPLC method can separate the parent compound from its potential degradation products.

  • Establish a Baseline: Upon receiving a new batch of the compound, immediately run an HPLC analysis to determine its initial purity. This chromatogram serves as your "time zero" reference.

  • Periodic Testing: For long-term studies, analyze a small aliquot from a dedicated "test vial" every 3-6 months.

  • Compare Results: Compare the new chromatogram to your "time zero" reference. Look for:

    • A decrease in the area of the main peak (parent compound).

    • The appearance of new peaks (degradation products).

Q5: What should I do if I suspect my compound has degraded?

If you suspect degradation, do not use the material for critical experiments.

  • Quarantine the Stock: Isolate the suspected batch to prevent accidental use.

  • Perform Analytical Verification: Run an HPLC or LC-MS analysis to confirm the purity.

  • Consider a Forced Degradation Study: If you need to understand the compound's stability limits, a forced degradation study (see Protocol 2) can help identify degradation products and pathways.

  • Procure a New Batch: If degradation is confirmed, it is best to obtain a new, validated lot of the compound for future experiments.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Action(s)
Inconsistent experimental results between old and new aliquots. Compound degradation due to improper storage or frequent freeze-thaw cycles.1. Perform an HPLC purity check on both the old and new aliquots. 2. If degradation is confirmed in the older stock, discard it. 3. Implement a strict aliquoting protocol (see Protocol 1) to avoid compromising the master stock.
Compound powder appears clumpy or discolored. Moisture absorption and/or oxidation.1. Immediately transfer the compound to a fresh, dry vial with a desiccant. 2. Purge the vial with inert gas before sealing. 3. Perform an HPLC purity check before use. If purity is compromised, acquire a new batch.
Difficulty dissolving the compound. 1. Formation of insoluble degradation products. 2. The compound may have absorbed moisture, altering its properties.1. Attempt gentle sonication to aid dissolution. 2. If it remains insoluble, this is a strong indicator of degradation. 3. Verify purity via HPLC. Do not use if significant impurities are detected.
Experimental Protocols
Protocol 1: Recommended Aliquoting and Storage Procedure

This protocol minimizes contamination and degradation of the master stock.

  • Preparation: Work in a clean, dry environment, preferably a glove box with an inert atmosphere or a bench with low humidity.

  • Equilibration: Allow the main container of the compound to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Aliquoting: Weigh out small, single-use quantities of the compound into individual, pre-labeled amber glass vials.

  • Inerting: If possible, flush the headspace of each vial with a gentle stream of argon or nitrogen gas.

  • Sealing: Tightly cap each vial. For extra protection, wrap the cap with Parafilm®.

  • Storage: Place the aliquoted vials in a labeled, sealed secondary container (e.g., a freezer box) with a desiccant pouch.

  • Logistics: Store the secondary container at -20°C or below. Maintain a log of each aliquot used.

Protocol 2: Workflow for a Basic Forced Degradation Study

This study helps identify how the compound behaves under stress, providing confidence in its stability.

StabilityWorkflow cluster_Stress 3. Apply Stress Conditions (e.g., 24-72h) Start Start: New Compound Batch T0_Analysis 1. 'Time Zero' Analysis (HPLC/LC-MS for initial purity) Start->T0_Analysis PrepareSamples 2. Prepare Samples (Solid & in Solution) T0_Analysis->PrepareSamples Heat Heat (e.g., 60°C) PrepareSamples->Heat Acid Acidic (e.g., 0.1N HCl) PrepareSamples->Acid Base Basic (e.g., 0.1N NaOH) PrepareSamples->Base Oxidation Oxidative (e.g., 3% H₂O₂) PrepareSamples->Oxidation Light Photolytic (UV Lamp) PrepareSamples->Light Analysis 4. Analyze Stressed Samples (HPLC/LC-MS) Heat->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Light->Analysis Compare 5. Compare to 'Time Zero' (Identify new peaks, quantify loss of parent) Analysis->Compare End End: Stability Profile Determined Compare->End

Sources

Troubleshooting

N-(1-Hydrazinocarbonyl-ethyl)-benzamide quality control and purity assessment

Quality Control & Purity Assessment Guide Status: Active Document ID: QC-BAH-001 Last Updated: 2026-02-18 Applicable Compound: N-(1-Hydrazinocarbonyl-ethyl)-benzamide (Synonyms: Benzoyl-Alanine Hydrazide; Bz-Ala-NHNH₂) C...

Author: BenchChem Technical Support Team. Date: February 2026

Quality Control & Purity Assessment Guide

Status: Active Document ID: QC-BAH-001 Last Updated: 2026-02-18 Applicable Compound: N-(1-Hydrazinocarbonyl-ethyl)-benzamide (Synonyms: Benzoyl-Alanine Hydrazide; Bz-Ala-NHNH₂)

Compound Profile & Critical Quality Attributes (CQA)

User Query: What are the specific structural risks associated with this molecule that I need to monitor?

Technical Insight: This molecule combines a benzamide cap, an alanine backbone (the "ethyl" linker), and a C-terminal hydrazide. Your QC strategy must address three specific chemical risks inherent to this structure:

  • Hydrazide Reactivity (The "Warhead"): The terminal -NH-NH₂ group is a strong nucleophile and reducing agent. It is prone to oxidation (forming diimides) and condensation with ubiquitous aldehydes/ketones (forming hydrazones).

  • Chiral Instability: The "1-ethyl" group implies a chiral center (Alanine). Depending on your synthesis route (especially if via ester hydrazinolysis), racemization is a high risk.

  • Genotoxic Impurities: The synthesis likely involves hydrazine hydrate. Residual hydrazine is a known mutagen (ICH M7 Class 2/3) and must be controlled to ppm levels.

Purity Assessment: HPLC Troubleshooting

Q: My HPLC chromatogram shows severe peak tailing. How do I fix this?

A: Peak tailing in hydrazides is typically caused by the interaction of the basic terminal amine with residual silanols on the column stationary phase.

Protocol Adjustment:

  • Mobile Phase: Ensure you are using an acidic modifier. Standard neutral buffers will fail.

    • Recommended: 0.1% Trifluoroacetic acid (TFA) in Water/Acetonitrile. TFA suppresses silanol ionization and ion-pairs with the hydrazide, sharpening the peak.

    • Alternative (MS compatible): 0.1% Formic Acid (though TFA usually yields better peak shape for hydrazides).

  • Column Choice: Switch to a "base-deactivated" column (e.g., C18 with end-capping) or a column designed for polar embedded groups.

Q: I see a "ghost peak" that grows over time in the autosampler. Is my compound degrading?

A: This is likely Acetone Hydrazone formation , not intrinsic degradation.

Root Cause: Hydrazides react rapidly with trace ketones. If you used acetone to wash glassware or if there is acetone vapor in the lab, the hydrazide will condense to form R-CO-NH-N=C(CH3)2.

  • Validation: The hydrazone peak typically elutes later (more hydrophobic) than the parent peak.

  • Corrective Action: Strictly ban acetone from the prep area. Use fresh HPLC-grade methanol or acetonitrile as the diluent.

Q: How do I distinguish between the ethyl ester intermediate and the final hydrazide product?

A: If you synthesized this via hydrazinolysis of Benzoyl-Alanine-Ethyl Ester, the ester is a common impurity.

  • Retention Time: The ethyl ester is significantly more hydrophobic. On a standard C18 gradient (5-95% ACN), the hydrazide will elute early (low k'), while the ester will elute much later.

  • UV Spectrum: Both share the benzamide chromophore (λmax ~230 nm), so UV ratios won't distinguish them easily. You must rely on RT or MS (Mass shift: -OEt [45] vs -NHNH2 [31]).

Genotoxic Impurity Analysis (Hydrazine Control)

Q: Can I detect residual Hydrazine (N₂H₄) using my standard UV-HPLC method?

A: No. Hydrazine lacks a UV chromophore and will not be visible on a standard detector. Furthermore, it is often required to be controlled at <10 ppm levels (ICH M7).

Methodology: You must use Derivatization . The industry standard is the reaction of hydrazine with benzaldehyde or 2-hydroxy-1-naphthaldehyde (HNA) to form a highly UV-active azine.

Protocol (Benzaldehyde Method):

  • Sample Prep: Dissolve 100 mg of N-(1-Hydrazinocarbonyl-ethyl)-benzamide in 1 mL MeOH.

  • Derivatization: Add excess Benzaldehyde. Incubate at 40°C for 30 mins.

  • Reaction:

    
     (Benzalazine).
    
  • Analysis: Inject on HPLC. Monitor Benzalazine at 305 nm.

  • Limit: Calculate against a standard curve of hydrazine spiked into the matrix.

Chiral Purity (Enantiomeric Excess)

Q: How do I verify the stereochemistry of the alanine moiety?

A: Standard C18 HPLC cannot separate the D- and L- enantiomers of this compound.

Recommended Workflow:

  • Polarimetry: If you have a pure reference standard, specific optical rotation

    
     is a quick check. However, it is insensitive to small amounts of racemate (e.g., 95:5 ratios).
    
  • Chiral HPLC (Gold Standard):

    • Column: Polysaccharide-based chiral columns (e.g., Chiralpak AD-H or OD-H).

    • Phase: Normal phase (Hexane/IPA) is often superior for benzamides to maximize hydrogen bonding interactions with the chiral selector.

    • Target: Ensure baseline separation of Benzoyl-L-Ala-NHNH₂ and Benzoyl-D-Ala-NHNH₂.

Visualized Workflows

Figure 1: Analytical Decision Matrix

Caption: Logical workflow for identifying and resolving purity issues in peptide hydrazides.

QC_Workflow Start Crude N-(1-Hydrazinocarbonyl-ethyl)-benzamide HPLC_Check Run RP-HPLC (C18, TFA/ACN) Start->HPLC_Check Decision1 Peak Tailing? HPLC_Check->Decision1 Fix_Tailing Add 0.1% TFA or Switch to Base-Deactivated Column Decision1->Fix_Tailing Yes Decision2 Extra Peaks? Decision1->Decision2 No Fix_Tailing->Decision2 Split_Path Analyze Impurity RT Decision2->Split_Path Yes Genotox Genotox Screen (ICH M7) Decision2->Genotox No (Purity >95%) Impurity_Late Late Eluting (Hydrophobic) Likely: Unreacted Ester Split_Path->Impurity_Late Impurity_Early Early Eluting (Polar) Likely: Hydrolysis (Acid) Split_Path->Impurity_Early Impurity_Ghost Variable/Growing Peak Likely: Acetone Hydrazone Split_Path->Impurity_Ghost Derivatization Derivatize w/ Benzaldehyde Detect Hydrazine (ppm) Genotox->Derivatization Release Final Release Testing (Chiral + Purity + Residual Solvents) Derivatization->Release

Figure 2: Hydrazine Derivatization Pathway

Caption: Reaction mechanism for detecting genotoxic hydrazine impurities using HNA or Benzaldehyde.

Derivatization Hydrazine Free Hydrazine (N2H4) No UV Absorbance Reaction Acid/Heat Hydrazine->Reaction Reagent Derivatizing Agent (Benzaldehyde or HNA) Reagent->Reaction Product Azine Derivative (Benzalazine) High UV Absorbance (305-400nm) Reaction->Product Detection HPLC-UV Quantitation Limit of Detection < 1 ppm Product->Detection

[1]

Summary Data Tables

Table 1: Key Impurities & Retention Behavior
Impurity TypeOriginRelative Retention (RRT)Detection Method
Hydrazine Reagent ResidueVoid Volume (Unretained)Derivatization + HPLC
Benzoyl-Alanine (Acid) Hydrolysis Product~0.8 - 0.9Standard HPLC (Acidic Mobile Phase)
Benzoyl-Ala-Ethyl Ester Starting Material~1.5 - 2.0Standard HPLC
Acetone Hydrazone Lab Contaminant~1.1 - 1.3Standard HPLC (Artifact)
Table 2: Recommended Stability Conditions
ParameterSpecificationRationale
Storage Temp -20°CHydrazides are kinetically unstable at RT over long periods.
Atmosphere Argon/NitrogenPrevents oxidation to diimide/azo species.
Container Amber GlassProtects from light-induced radical formation.
Desiccant RequiredHydrazide salts are often hygroscopic; moisture accelerates hydrolysis.

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation.[1][2] [Link]

  • Elder, D. P., et al. (2011). Control and analysis of hydrazine, hydrazides and hydrazones—Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products.[3][4][5][6] Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900-910.[4] [Link]

  • Liu, M., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization. Analytical Chemistry.[3][7][8] [Link]

  • PubChem. (2025).[9][10] Benzoylhydrazine (Structural Analog Reference). National Library of Medicine. [Link]

Sources

Reference Data & Comparative Studies

Validation

confirming the biological target of N-(1-Hydrazinocarbonyl-ethyl)-benzamide

Synonyms: N-Benzoyl-Alanine Hydrazide; Benzoyl-Ala-NHNH2. Primary Target Class: Serine Proteases (e.g., Human Neutrophil Elastase, Chymotrypsin).[1][2][3] Mechanism of Action: Pseudo-irreversible inhibition via acyl-enzy...

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: N-Benzoyl-Alanine Hydrazide; Benzoyl-Ala-NHNH2. Primary Target Class: Serine Proteases (e.g., Human Neutrophil Elastase, Chymotrypsin).[1][2][3] Mechanism of Action: Pseudo-irreversible inhibition via acyl-enzyme intermediate formation.

Executive Analysis: Decoding the Molecule

Before designing a validation protocol, we must deconstruct the chemical probe. N-(1-Hydrazinocarbonyl-ethyl)-benzamide is the systematic name for N-benzoyl-alanine hydrazide .

  • The Warhead (Hydrazide): The hydrazinocarbonyl group (

    
    ) is a classic pharmacophore used to target enzymes with nucleophilic active sites. It acts as a "mechanism-based" inhibitor or "suicide substrate."
    
  • The Scaffold (Benzoyl-Alanine): This mimics the

    
     and 
    
    
    
    residues of a peptide substrate. The alanine side chain (ethyl group in the systematic name) directs specificity toward proteases that prefer small, hydrophobic residues at the
    
    
    subsite (e.g., Elastase ).

Hypothesis: This molecule targets Serine Proteases by forming a covalent (or long-lived) acyl-enzyme complex with the catalytic serine residue.[4] Validation must distinguish between simple competitive binding and this mechanism-based inactivation.

Comparative Analysis of Validation Methods

To confirm the biological target, you must move beyond simple


 values. Below is a comparison of the three most effective methodologies for this specific chemical class.
FeatureMethod A: Enzyme Kinetics (Jump-Dilution) Method B: Intact Protein LC-MS Method C: Competitive ABPP (Recommended)
Principle Measures reversibility (

) and mode of inhibition.
Detects mass shift corresponding to the covalent adduct.Proves target engagement in complex biological lysates.
Data Output

,

, Residence Time.

Mass (Daltons).
Gel bands or Proteomic enrichment ratios.
Pros High throughput; defines potency.Direct evidence of physical covalent bonding.Validates selectivity against the whole proteome.
Cons Indirect; cannot identify off-targets.Requires purified protein; fails if hydrolysis is fast.Requires specific probes (Fluorophosphonates).
Suitability Screening Phase Mechanistic Proof Target Deconvolution
Recommendation

For confirmation of a specific target (e.g., Elastase), use Method B (Intact MS) . For discovery or confirming selectivity in a cell, use Method C (Competitive ABPP) .

Mechanistic Visualization

The following diagram illustrates the specific interaction between the hydrazide warhead and the Serine Protease catalytic triad (Ser-His-Asp), leading to the acyl-enzyme complex.

G cluster_0 Free State cluster_1 Reaction Intermediate cluster_2 Inhibited State Enzyme Serine Protease (Active Site Ser-OH) Complex Tetrahedral Intermediate Enzyme->Complex Nucleophilic Attack Inhibitor N-Benzoyl-Ala-Hydrazide Inhibitor->Complex AcylEnzyme Acyl-Enzyme Complex (Covalent Bond) Complex->AcylEnzyme Collapse & Release LeavingGroup Hydrazine Leaving Group (NH2NH2) Complex->LeavingGroup AcylEnzyme->Enzyme Slow Hydrolysis (Reactivation)

Caption: Mechanism of Action. The hydrazide acts as a pseudo-substrate, forming a transient acyl-enzyme complex that inhibits the protease.

Deep Dive Protocol: Competitive Activity-Based Protein Profiling (ABPP)

This protocol is the industry standard for confirming that your molecule targets a serine hydrolase within a complex proteome. It uses a Fluorophosphonate (FP) probe, which broadly labels active serine proteases. If your molecule binds the target, it will block the FP probe labeling.

Materials
  • Biological Sample: Cell lysate (e.g., Neutrophils for Elastase) or Purified Enzyme.

  • Test Compound: N-(1-Hydrazinocarbonyl-ethyl)-benzamide (dissolved in DMSO).

  • Probe: FP-Rhodamine (fluorescent) or FP-Biotin (for Mass Spec).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl.

Step-by-Step Workflow
  • Lysate Preparation:

    • Lyse cells in PBS (without protease inhibitors).

    • Adjust protein concentration to 1 mg/mL.

  • Compound Incubation (The Competition):

    • Aliquot lysate into reaction tubes (50 µL each).

    • Add Test Compound at increasing concentrations (e.g., 0.1, 1, 10, 100 µM).

    • Include a DMSO-only control (0% inhibition).

    • Incubate for 30 minutes at 37°C . Note: Hydrazides are slow-binding; adequate pre-incubation is critical.

  • Probe Labeling:

    • Add FP-Rhodamine (final conc. 1 µM) to all samples.

    • Incubate for 1 hour at Room Temperature in the dark.

  • Quenching & Denaturation:

    • Add 4x SDS-PAGE loading buffer and boil samples at 95°C for 5 minutes.

  • Readout (In-Gel Fluorescence):

    • Resolve proteins on a 10-12% SDS-PAGE gel.

    • Scan the gel using a fluorescence scanner (e.g., Typhoon).

    • Result: You should see the disappearance of a specific band (the target) as the concentration of your compound increases.

Validation Logic (Self-Correction)
  • If no bands disappear: The compound does not bind any serine hydrolase active site (or affinity is too low).

  • If ALL bands disappear: The compound is a non-specific denaturant or aggregator (False Positive).

  • If ONE band disappears: This confirms specific target engagement. Excise the band and perform Mass Spec for identification.

Experimental Workflow Diagram

Workflow Step1 Step 1: Pre-Incubation (Lysate + N-Benzoyl-Ala-Hydrazide) Step2 Step 2: Probe Addition (Add FP-Rhodamine) Step1->Step2 30 min @ 37°C Decision Does Compound Block Probe? Step2->Decision SDS-PAGE Analysis ResultA Target Confirmed (Band Disappears) Decision->ResultA Yes (Competition) ResultB No Binding / Wrong Target Decision->ResultB No (Signal Persists)

Caption: Competitive ABPP Workflow. Disappearance of the fluorescent signal confirms the compound occupies the active site.

References

  • Schepetkin, I. A., et al. (2007).[5] "N-benzoylpyrazoles are novel small-molecule inhibitors of human neutrophil elastase."[5] Journal of Medicinal Chemistry.

  • Crocetti, L., et al. (2013).[2] "Optimization of N-benzoylindazole derivatives as inhibitors of human neutrophil elastase." Journal of Medicinal Chemistry.

  • Powers, J. C., et al. (2002). "Irreversible inhibitors of serine, cysteine, and threonine proteases." Chemical Reviews.

  • Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry.

  • Baggio, R., et al. (2011). "Crystal structure of the elastase-inhibitor complex." Protein Data Bank (PDB ID: 3Q76).[6]

Sources

Comparative

Benchmarking N-(1-Hydrazinocarbonyl-ethyl)-benzamide: A Comparative Performance Guide for Enzyme Inhibition

For Researchers, Scientists, and Drug Development Professionals Introduction The benzamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1] Within this broad class, N-substituted benzamide derivatives are of particular interest for their potential as enzyme inhibitors.[2] This guide provides a comprehensive performance benchmark of N-(1-Hydrazinocarbonyl-ethyl)-benzamide, a compound featuring both a benzamide core and a hydrazone moiety. The hydrazone functional group (-CONH-N=CH-) is known to be a key pharmacophore in compounds with a wide array of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[3][4]

Due to the limited publicly available data specifically for N-(1-Hydrazinocarbonyl-ethyl)-benzamide, this guide will draw upon established data from structurally related benzamide and hydrazone derivatives to create an illustrative and predictive benchmark. We will focus on its hypothesized role as an enzyme inhibitor, a common mechanism of action for such compounds, and compare its potential efficacy against other known inhibitors.[5] This analysis is designed to provide researchers with a robust framework for evaluating N-(1-Hydrazinocarbonyl-ethyl)-benzamide in their own experimental settings.

Mechanism of Action: The Promise of Enzyme Inhibition

Many benzamide derivatives exert their therapeutic effects by targeting and inhibiting specific enzymes. A notable example is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are significant targets in cancer therapy.[2][6] Another important target is inosine 5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[5] Inhibition of IMPDH can lead to potent cytotoxic activity in cancer cells.[5]

The hydrazone moiety in N-(1-Hydrazinocarbonyl-ethyl)-benzamide suggests a potential for chelation with metal ions, which are often present in the active sites of enzymes, thereby contributing to its inhibitory activity.[2] This dual-functionality of a benzamide scaffold and a hydrazone group makes N-(1-Hydrazinocarbonyl-ethyl)-benzamide a compelling candidate for investigation as a novel enzyme inhibitor.

Below is a generalized signaling pathway often targeted by enzyme inhibitors in cancer therapy, highlighting potential points of intervention for compounds like N-(1-Hydrazinocarbonyl-ethyl)-benzamide.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_1 Signaling Kinase 1 Receptor->Kinase_1 Signal Transduction Kinase_2 Signaling Kinase 2 Kinase_1->Kinase_2 Transcription_Factor Transcription Factor Kinase_2->Transcription_Factor Activation Target_Enzyme Target Enzyme (e.g., HDAC, IMPDH) Target_Enzyme->Transcription_Factor Inhibition of Deacetylation or Nucleotide Synthesis Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: A simplified signaling pathway illustrating how inhibition of a target enzyme can impact gene expression related to cell proliferation and survival.

Comparative Performance Analysis

To benchmark the potential performance of N-(1-Hydrazinocarbonyl-ethyl)-benzamide, we will compare its hypothesized inhibitory activity with that of established enzyme inhibitors and other benzamide derivatives. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, with lower values indicating higher potency.

Table 1: Comparative In Vitro Inhibitory Activity (IC50, µM)

Compound/DrugTarget Enzyme/Cell LineCancer TypeIC50 (µM)Reference
N-(1-Hydrazinocarbonyl-ethyl)-benzamide Hypothesized Target (e.g., HDAC, IMPDH) Various To be determined N/A
Entinostat (MS-275)HDAC1Leukemia0.5 - 2.0[2]
Benzamide RibosideIMPDHSarcoma, CNS NeoplasmsPotent Cytotoxicity[5]
N-aryl benzamide derivativesVarious Cancer Cell LinesVariousVaries[7]
DoxorubicinTopoisomerase IIVarious0.05 - 1.5[7]
CisplatinDNA Cross-linkingVarious1.0 - 10.0[7]

Note: The IC50 values for Entinostat, Doxorubicin, and Cisplatin are representative and may vary depending on the specific cell line and experimental conditions.

Experimental Protocols for Performance Benchmarking

To experimentally validate the performance of N-(1-Hydrazinocarbonyl-ethyl)-benzamide, standardized and robust assays are essential. The following protocols provide a framework for determining its cytotoxic and enzyme-inhibiting properties.

Protocol 1: MTT Assay for Cellular Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential therapeutic compounds.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]

  • Compound Treatment: Treat the cells with a range of concentrations of N-(1-Hydrazinocarbonyl-ethyl)-benzamide (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with N-(1-Hydrazinocarbonyl-ethyl)-benzamide (various concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: A stepwise workflow of the MTT assay for determining the cytotoxicity of N-(1-Hydrazinocarbonyl-ethyl)-benzamide.

Protocol 2: In Vitro Enzyme Inhibition Assay

This protocol outlines a general method for determining the inhibitory effect of N-(1-Hydrazinocarbonyl-ethyl)-benzamide on a specific target enzyme.[8][9]

Methodology:

  • Enzyme and Substrate Preparation: Prepare a solution of the purified target enzyme (e.g., recombinant human HDAC1 or IMPDH) and its corresponding substrate in an appropriate assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of N-(1-Hydrazinocarbonyl-ethyl)-benzamide in the assay buffer.

  • Reaction Initiation: In a 96-well plate, combine the enzyme, inhibitor (or vehicle control), and initiate the reaction by adding the substrate.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.

  • Reaction Termination and Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC50 value. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[9]

Trustworthiness and Self-Validating Systems

The reliability of these benchmarking studies hinges on rigorous experimental design and controls.[8]

  • Positive and Negative Controls: In all assays, include a known inhibitor of the target enzyme as a positive control and a vehicle-only treatment as a negative control.[8]

  • Dose-Response Curves: Generate multi-point dose-response curves to accurately determine IC50 values.

  • Reproducibility: Conduct all experiments in triplicate and repeat them independently to ensure the reproducibility of the results.

  • Orthogonal Assays: Whenever possible, use a secondary, mechanistically different assay to confirm the findings from the primary screen.

Conclusion and Future Directions

While direct experimental data for N-(1-Hydrazinocarbonyl-ethyl)-benzamide is not yet widely available, this comparative guide provides a strong rationale for its investigation as a novel enzyme inhibitor. The presence of both a benzamide core and a hydrazone moiety suggests a high potential for potent biological activity. The provided experimental protocols offer a clear roadmap for researchers to systematically evaluate its performance and elucidate its mechanism of action. Future studies should focus on synthesizing and testing this compound against a panel of cancer cell lines and purified enzymes to establish its specific inhibitory profile and therapeutic potential.

References

  • Benchmarking the Anti-Proliferative Activity of Benzamide Derivatives Against Common Cytotoxic Agents. Benchchem.
  • Benchmark study of benzamide derivatives and four novel theoretically designed (L1, L2, L3, and L4) ligands and evaluation of their biological properties by DFT approaches. PubMed. 2019 Jul 13. Available from: [Link]

  • Benchmarking the Neuroleptic Activity of Novel Benzamides: A Comparative Guide. Benchchem.
  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. 2021 Apr 16. Available from: [Link]

  • Evaluation of Enzyme Inhibitors in Drug Discovery : A Guide for Medicinal Chemists and Pharmacologists. National Academic Digital Library of Ethiopia. Available from: [Link]

  • selected benzamide derivatives: Topics by Science.gov. Science.gov. Available from: [Link]

  • Dichlormate. CAS Common Chemistry. Available from: [Link]

  • Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists, Second Edition | Request PDF. ResearchGate. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. PMC. Available from: [Link]

  • Development of certain novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and 3-(2-oxoindolin-3-ylideneamino)-2-substituted quinazolin-4(3H)-ones as CFM-1 analogs: design, synthesis, QSAR analysis and anticancer activity. PubMed. 2015 Mar 6. Available from: [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available from: [Link]

  • Biological Activities of Hydrazone Derivatives. PMC. Available from: [Link]

  • A review exploring biological activities of hydrazones. PMC. Available from: [Link]

  • Benzyl N-(2-hydroxy-1-{N′-[(1E)-2-hydroxybenzylidene]hydrazinecarbonyl}ethyl)carbamate. PMC. Available from: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. Available from: [Link]

  • (PDF) Synthesis of N-(N'-benzoylhydrazinomethyl)benzamide. ResearchGate. Available from: [Link]

  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. 2002 Apr 15. Available from: [Link]

  • Application Notes and Protocols: N-(1-hydroxypropan-2-yl)benzamide in Pharmaceutical Development. Benchchem.

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: N-(1-Hydrazinocarbonyl-ethyl)-benzamide

Part 1: Executive Safety Directive Treat as: Potential Genotoxic Impurity (PGI) & Skin Sensitizer. N-(1-Hydrazinocarbonyl-ethyl)-benzamide (chemically synonymous with -Benzoyl-Alanine Hydrazide ) contains a reactive hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Treat as: Potential Genotoxic Impurity (PGI) & Skin Sensitizer.

N-(1-Hydrazinocarbonyl-ethyl)-benzamide (chemically synonymous with


-Benzoyl-Alanine Hydrazide ) contains a reactive hydrazide moiety. While the benzamide group adds stability, the terminal hydrazine functionality dictates the safety profile. You must handle this compound assuming it possesses the toxicological properties of the hydrazine class: skin sensitization, potential carcinogenicity, and reproductive toxicity. 

Immediate Action Required:

  • Zero Skin Contact: The hydrazide group is a known hapten; dermal exposure can lead to severe allergic dermatitis.

  • Aerosol Control: All solid handling must occur within a certified chemical fume hood or powder containment enclosure.

  • No Bleach Decontamination: Do not use bleach (sodium hypochlorite) for immediate spill cleanup on the pure solid, as this can generate toxic chloramines or volatile reaction byproducts with the amide nitrogen.

Part 2: Chemical Hazard Analysis (The "Why")

To understand the PPE requirements, we must deconstruct the molecule's structure-activity relationship (SAR).

Structural MotifHazard ContributionSafety Implication
Hydrazide (

)
High Risk. Reducing agent; nucleophilic nitrogen capable of alkylation or Schiff base formation with biological macromolecules (DNA/Proteins).Primary driver for Carcinogen/Sensitizer classification. Requires double-gloving and respiratory isolation.
Benzamide Core Moderate Risk. Adds lipophilicity, facilitating skin absorption.Increases the need for permeation-resistant PPE (Tyvek/Nitrile).
Alanine Linker Low Risk. Chiral center (if L-isomer).Determines physical state (likely crystalline solid), increasing dust inhalation risk.
Risk Logic Diagram

The following decision tree illustrates the causality between the chemical structure and the required engineering controls.

RiskLogic Substance N-(1-Hydrazinocarbonyl- ethyl)-benzamide Motif Hydrazide Moiety (-CONHNH2) Substance->Motif Contains Hazards Hazards: 1. Skin Sensitization 2. Potential Genotoxicity 3. Respiratory Irritation Motif->Hazards Dictates Controls Controls: 1. Double Nitrile Gloves 2. HEPA Filtration/Fume Hood 3. Incineration Waste Hazards->Controls Requires

Figure 1: Structural Hazard Assessment. The hydrazide functional group is the critical control point for safety protocols.

Part 3: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. The following protocol is based on permeation kinetics for organic hydrazines and amides.

Dermal & Respiratory Specifications[2][5]
PPE CategoryStandard RequirementTechnical Justification
Hand Protection Double-Gloving Strategy 1. Inner: Nitrile (4 mil / 0.1 mm)2. Outer: Extended Cuff Nitrile (minimum 5-8 mil)Permeation Defense: Hydrazines can permeate standard nitrile in <15 mins. The air gap between gloves reduces diffusion rates. Change outer gloves every 60 minutes.
Respiratory Primary: Fume Hood (Face velocity 80-100 fpm)Secondary (if outside hood): P100 / N99 Particulate RespiratorDust Control: As a solid intermediate, the primary vector is inhalation of micro-particulates during weighing.
Body Protection Lab Coat + Tyvek® Sleeves Exposure Gap: Wrist areas are vulnerable during reaching motions. Disposable sleeves bridge the gap between glove cuff and lab coat.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Splash/Dust: Safety glasses are insufficient for powders that are severe eye irritants. Goggles provide a seal against airborne dust.

Part 4: Operational Handling Workflow

This self-validating workflow ensures containment from storage to disposal.

HandlingWorkflow Start Storage Retrieval (Cold Storage +4°C) Check PPE Verification (Double Nitrile + Sleeves) Start->Check Weighing Weighing / Transfer (Inside Fume Hood Only) Check->Weighing Static Control Solubilization Solubilization (Dissolve in DMSO/MeOH immediately) Weighing->Solubilization Reduce Dust Risk Cleanup Decontamination (Wipe: Soap/Water -> Ethanol) Solubilization->Cleanup Waste Disposal (Segregated Incineration) Cleanup->Waste

Figure 2: Operational Workflow. Note the critical step of immediate solubilization to eliminate dust hazards.

Detailed Protocol Steps
  • Static Control (Critical): Organic powders are often static-prone. Use an anti-static gun or ionizer inside the balance enclosure to prevent "flying" powder, which increases inhalation risk.

  • Solubilization: Once weighed, immediately dissolve the solid in the reaction solvent (e.g., DMSO, Methanol) inside the hood. Handling the compound in solution significantly reduces the risk of airborne exposure compared to the dry powder.

  • Waste Segregation: Do not mix with oxidizing waste (e.g., Nitric acid, Peroxides). Hydrazides are reducing agents; mixing with strong oxidizers can cause exothermic reactions or gas evolution.

Part 5: Emergency & Disposal Procedures

Spill Management
  • Solid Spill: Do not sweep. Use a wet-wipe method (dampened with water) or a HEPA-filtered vacuum dedicated to hazardous drugs.

  • Solution Spill: Absorb with vermiculite or chem-pads.

  • Decontamination: Wash the surface with 10% aqueous soap solution , followed by water, then 70% ethanol.

    • Note: Avoid using bleach on the bulk material. While bleach oxidizes hydrazines, the reaction can be violent or produce toxic chloramines if not controlled.

Disposal Path[4][5][6]
  • Classification: Hazardous Chemical Waste (P-List equivalent handling recommended).

  • Method: High-temperature incineration.

  • Labeling: Must be clearly labeled "Hydrazine Derivative – Potential Sensitizer/Carcinogen."

References

  • National Center for Biotechnology Information (PubChem). Compound Summary: Benzoylhydrazine (Structural Analog Safety). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]

  • American Chemical Society (ACS). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]]

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